Momelotinib Dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNATXQRPWRHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160456 | |
| Record name | Momelotinib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380317-28-1 | |
| Record name | Momelotinib dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Momelotinib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMELOTINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Momelotinib's Dual-Action Mechanism on the JAK-STAT and ACVR1 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of momelotinib, a potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). A key differentiator for momelotinib is its unique, additional inhibitory activity against Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2). This dual-action mechanism not only addresses the hyperactive JAK-STAT signaling central to myelofibrosis (MF) pathogenesis but also mitigates the anemia often associated with the disease and exacerbated by other JAK inhibitors.[1][2][3]
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, which drives the overproduction of inflammatory cytokines, bone marrow fibrosis, splenomegaly, and constitutional symptoms.[1][2] Momelotinib is an ATP-competitive inhibitor that targets the kinase activity of both wild-type and mutant (V617F) JAK2, as well as JAK1.[4][5]
By binding to JAK1 and JAK2, momelotinib blocks their ability to phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6][7] This inhibition prevents the dimerization of phosphorylated STATs and their subsequent translocation to the nucleus, thereby downregulating the transcription of genes involved in inflammation, cell proliferation, and survival.[8] This direct suppression of the JAK-STAT pathway is the primary mechanism through which momelotinib reduces splenomegaly and alleviates constitutional symptoms in patients with myelofibrosis.[1][8]
Unique Anemia-Mitigating Mechanism: Inhibition of the ACVR1 Pathway
A significant challenge in treating myelofibrosis is disease-related anemia, which is often worsened by first-generation JAK inhibitors.[1] Momelotinib uniquely addresses this through its potent inhibition of ACVR1 (ALK2), a key regulator of iron homeostasis.[9][10]
In chronic inflammatory states like myelofibrosis, elevated levels of cytokines (e.g., IL-6) and bone morphogenetic protein 6 (BMP6) stimulate ACVR1 signaling in hepatocytes.[11] This activation leads to the phosphorylation of SMAD proteins, which in turn upregulate the transcription of the HAMP gene, encoding the hormone hepcidin.[9][11] Hepcidin is the master regulator of iron availability; it binds to the iron exporter ferroportin on macrophages and duodenal enterocytes, causing its internalization and degradation. This traps iron within cells, reducing its availability for erythropoiesis (red blood cell production) and leading to anemia of chronic inflammation.[9]
Momelotinib directly inhibits ACVR1, thereby suppressing the BMP6/ACVR1/SMAD signaling cascade.[11] This action reduces hepcidin production, leading to increased iron mobilization from stores and enhanced iron availability for erythropoiesis in the bone marrow, which helps to improve hemoglobin levels and reduce transfusion dependency in patients.[9]
Quantitative Data Presentation
The inhibitory activity of momelotinib and its major active metabolite, M21, has been quantified in various biochemical and cellular assays. M21 contributes significantly to the overall pharmacological effect, possessing approximately 40% of the parent compound's activity.[2][6]
Table 1: Biochemical Inhibitory Profile of Momelotinib and M21
| Target | Parameter | Momelotinib | M21 | Reference(s) |
| JAK1 (wild-type) | IC₅₀ | 11 nM | - | [2] |
| Kd | 28 nM | 53 nM | [6] | |
| JAK2 (wild-type) | IC₅₀ | 18 nM | - | [2] |
| Kd | 0.13 nM | 0.79 nM | [6] | |
| JAK2 (V617F mutant) | IC₅₀ | 2.8 nM | - | [6] |
| JAK3 | IC₅₀ | 155 nM | - | [2] |
| TYK2 | IC₅₀ | 17 nM | - | [2] |
| ACVR1 (ALK2) | IC₅₀ | 6.8 - 8.4 nM | - | |
| Kd | 8.6 nM | 38 nM |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular Activity of Momelotinib
| Assay | Cell Type / Stimulus | Parameter | Momelotinib | Reference(s) |
| STAT3 Phosphorylation | Human PBMCs / IL-6 | EC₅₀ | 259 nM | [6] |
| STAT5 Phosphorylation | Human PBMCs / TPO | EC₅₀ | 60 nM | [6] |
| STAT5 Phosphorylation | SET2 Cells | IC₅₀ | 205 nM | |
| Cell Proliferation | Ba/F3 (TEL-JAK2) | IC₅₀ | 0.8 µM | [6] |
| Cell Proliferation | HEL92.1.7 (JAK2 V617F) | IC₅₀ | 1.8 µM | [6] |
EC₅₀: Half-maximal effective concentration. PBMCs: Peripheral blood mononuclear cells. TPO: Thrombopoietin.
Experimental Protocols
The following sections outline representative methodologies for key experiments used to characterize the mechanism of action of momelotinib.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Detailed Methodology:
-
Compound Plating: Serially dilute momelotinib in DMSO and dispense into a 384-well assay plate.
-
Reagent Addition: Add purified recombinant human JAK1, JAK2, or ACVR1 enzyme and a specific peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer (containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration is typically set near the Km value for the specific enzyme.
-
Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each momelotinib concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.
Detailed Methodology:
-
Cell Culture and Starvation: Culture a JAK2-dependent cell line (e.g., SET-2, HEL92.1.7) or human PBMCs in appropriate media. Prior to the experiment, starve the cells of growth factors for 4-16 hours to reduce baseline signaling.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of momelotinib (or DMSO vehicle control) for 1-2 hours at 37°C.[9]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IL-6 for JAK1/2-STAT3, or 10 U/mL erythropoietin for JAK2-STAT5) for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT3 Tyr705 or anti-pSTAT5 Tyr694).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the reduction in phosphorylated STAT relative to total STAT.
Cell Proliferation Assay
This assay determines the effect of momelotinib on the viability and proliferation of cancer cell lines that are dependent on JAK-STAT signaling.
Detailed Methodology:
-
Cell Seeding: Seed JAK2-dependent cells (e.g., HEL, UKE-1, Ba/F3-JAK2V617F) into 96-well plates at a predetermined optimal density (e.g., 2,000-8,000 cells/well) in 100 µL of culture medium.
-
Compound Addition: After 24 hours, add serial dilutions of momelotinib to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as AlamarBlue or MTT to each well.
-
For AlamarBlue (Resazurin): Add 10 µL of the reagent and incubate for an additional 4-6 hours.
-
For MTT: Add 10 µL of 12 mM MTT solution, incubate for 4 hours, then add 100 µL of a solubilizing agent (e.g., SDS-HCl) and incubate for another 4 hours in the dark.[5]
-
-
Measurement: Read the plate using a microplate reader. Measure fluorescence (Ex/Em ~560/590 nm) for AlamarBlue or absorbance (570 nm) for MTT.
-
Analysis: Normalize the results to the DMSO-treated control wells (100% viability) and calculate the IC₅₀ value, representing the concentration of momelotinib required to inhibit cell proliferation by 50%.
Conclusion
Momelotinib exhibits a distinctive dual mechanism of action that is highly relevant to the complex pathophysiology of myelofibrosis. Its potent inhibition of the canonical JAK1/JAK2-STAT pathway effectively addresses the myeloproliferation and inflammatory cytokine production that lead to splenomegaly and constitutional symptoms.[1][8] Concurrently, its unique ability to inhibit the ACVR1/ALK2 receptor provides a novel therapeutic strategy to combat anemia of chronic inflammation by downregulating hepcidin and restoring iron homeostasis.[9] This multifaceted profile positions momelotinib as a significant therapeutic option, particularly for the substantial population of myelofibrosis patients who present with or develop anemia.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib's Role in ACVR1 Inhibition and Hepcidin Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the therapeutic effects of momelotinib, with a specific focus on its unique role as an inhibitor of Activin A receptor type 1 (ACVR1) and its subsequent regulation of hepcidin. Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, which addresses the splenomegaly and constitutional symptoms associated with myelofibrosis (MF).[1][2][3] However, its distinct ability to also ameliorate anemia sets it apart from other JAK inhibitors.[2][4][5][6] This benefit is primarily attributed to its inhibitory action on ACVR1, a key regulator of iron homeostasis.[2][3][7][8]
Core Mechanism of Action: Dual Inhibition of JAK1/2 and ACVR1
Myelofibrosis is characterized by the hyperactivation of the JAK-STAT signaling pathway, leading to myeloproliferation, inflammation, and the hallmark symptoms of the disease.[1][6] Momelotinib, by inhibiting JAK1 and JAK2, effectively dampens this signaling cascade.[4][7][9] The novel aspect of momelotinib's mechanism lies in its additional potent inhibition of ACVR1, also known as activin receptor-like kinase-2 (ALK2).[9][10][11][12] This dual inhibition allows momelotinib to address not only the proliferative and inflammatory aspects of MF but also the associated anemia of inflammation.[11]
In patients with MF, elevated levels of inflammatory cytokines, such as interleukin-6 (IL-6), and aberrant signaling through the bone morphogenetic protein (BMP) pathway lead to the overexpression of hepcidin.[13][14][15] Hepcidin is the master regulator of iron availability.[14] High levels of hepcidin block iron absorption from the gut and prevent the release of iron from macrophages and liver stores, leading to functional iron deficiency and anemia.[13][16]
Momelotinib counters this by inhibiting two key pathways that converge on hepcidin production:
-
The BMP6/ACVR1/SMAD Pathway: This is the primary pathway for iron-sensing and hepcidin regulation. Momelotinib directly inhibits ACVR1, a type I BMP receptor kinase, thereby blocking the downstream phosphorylation of SMAD proteins (SMAD1/5/8).[14][16][17] This prevents the translocation of the SMAD complex to the nucleus and subsequent transcription of the hepcidin gene (HAMP).[14]
-
The IL-6/JAK/STAT3 Pathway: In inflammatory states like MF, IL-6 signaling via the JAK/STAT3 pathway also potently induces hepcidin expression.[13][14][16] As a JAK1/2 inhibitor, momelotinib also suppresses this inflammatory induction of hepcidin.[14][15]
By inhibiting both of these pathways, momelotinib leads to a significant and sustained reduction in circulating hepcidin levels.[13][18] This restores iron availability for erythropoiesis, resulting in improved hemoglobin levels and a reduced need for blood transfusions in anemic MF patients.[2][3][13][18]
Quantitative Data Presentation
The inhibitory activity of momelotinib and its major metabolite, M21, have been characterized in various assays. Clinical trials have further quantified its therapeutic effects on anemia and hepcidin levels.
Table 1: Inhibitory Activity of Momelotinib and its Metabolite M21
| Target | Assay Type | Inhibitor | IC50 / Kd | Reference |
| JAK1 | Biochemical | Momelotinib | 11 nM (IC50) | [4][7] |
| JAK2 | Biochemical | Momelotinib | 18 nM (IC50) | [4][7] |
| JAK2V617F | Enzymatic | Momelotinib | 2.8 nM (IC50) | [19] |
| JAK3 | Biochemical | Momelotinib | 155 nM (IC50) | [4][7] |
| TYK2 | Biochemical | Momelotinib | 17 nM (IC50) | [4][7] |
| ACVR1/ALK2 | Biochemical Competitive Binding | Momelotinib | 8.4 nM (IC50) | [16] |
| ACVR1/ALK2 | Enzymatic | Momelotinib | 6.83 nM (IC50) | [19] |
| JAK1 | Binding Assay | M21 | 140 nM (Kd) | [19] |
| JAK2 | Binding Assay | M21 | 0.6 nM (Kd) | [19] |
| ACVR1 | Competitive Binding | M21 | Potent binding | [19] |
| BMP6-stimulated Hepcidin RNA | Cellular (HepG2) | Momelotinib & M21 | Reduction observed | [19] |
| IL-6-stimulated pSTAT3 | Cellular (PBMCs) | Momelotinib | 160 nM (IC50) | [19] |
Table 2: Clinical Efficacy of Momelotinib in Anemic Myelofibrosis Patients
| Clinical Study | Patient Population | Key Anemia-Related Endpoint | Result | Reference |
| SIMPLIFY-1 | JAK inhibitor-naïve | Transfusion independence at week 24 | Higher in momelotinib group vs. ruxolitinib | [13] |
| SIMPLIFY-2 | Previously treated with ruxolitinib | Transfusion independence rate at week 24 | 49.3% with momelotinib vs. 21% with best available therapy | [7] |
| MOMENTUM | Symptomatic and anemic, previously treated with a JAK inhibitor | Transfusion independence at week 24 | Significantly greater with momelotinib vs. danazol | [5] |
| Phase 2 (NCT02515630) | Transfusion-dependent | Transfusion independence ≥12 weeks | Achieved in 41% of patients | [18] |
| Phase 2 (NCT02515630) | Transfusion-dependent | Change in Hepcidin Levels | Acute and persistent decrease in blood hepcidin | [18] |
| Real-World Analysis | JAK inhibitor-exposed | Reduction in Transfusion Dependence | Reduced from 74.7% to 45.6% | [20] |
Experimental Protocols
The following sections detail the general methodologies used in preclinical and clinical studies to characterize momelotinib's effects on ACVR1 and hepcidin.
1. Kinase Inhibition Assays (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of momelotinib against target kinases (JAKs, ACVR1).
-
Methodology:
-
Recombinant human kinase enzymes are incubated with a specific substrate and ATP in an appropriate buffer system.
-
Varying concentrations of momelotinib are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using technologies like Lance Ultra (PerkinElmer) or ADP-Glo (Promega), which measure product formation via fluorescence or luminescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Assays for Hepcidin Expression
-
Objective: To assess the ability of momelotinib to inhibit hepcidin production in a cellular context.
-
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured under standard conditions.[19]
-
Stimulation: Cells are stimulated with a known inducer of hepcidin, such as BMP6 (to activate the ACVR1 pathway) or IL-6 (to activate the JAK/STAT pathway).[19]
-
Treatment: Cells are co-incubated with the stimulus and varying concentrations of momelotinib for a specified duration (e.g., 6-24 hours).
-
Analysis:
-
qPCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of the hepcidin gene (HAMP) is quantified using quantitative real-time PCR.[19]
-
ELISA/Mass Spectrometry: The concentration of hepcidin peptide in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
-
-
3. Animal Model of Anemia of Chronic Disease (ACD)
-
Objective: To evaluate the in vivo efficacy of momelotinib in a disease model relevant to anemia of inflammation.
-
Methodology:
-
Induction of Anemia: Anemia is induced in rodents (e.g., rats) through methods that mimic chronic inflammation, such as repeated injections of turpentine or heat-killed Brucella abortus.[16][24]
-
Treatment: Once anemia is established, animals are treated orally with momelotinib or a vehicle control daily for a specified period.[16]
-
Monitoring: Blood samples are collected periodically to measure hematological parameters (hemoglobin, red blood cell count), serum iron, and serum hepcidin levels.[16]
-
Terminal Analysis: At the end of the study, liver tissue is harvested to measure hepcidin mRNA expression (qPCR) and to analyze the phosphorylation status of SMAD proteins (Western blot).[16][24]
-
4. Measurement of Hepcidin in Clinical Trials
-
Objective: To quantify changes in circulating hepcidin levels in patients treated with momelotinib.
-
Methodology:
-
Sample Collection: Patient blood samples (serum or plasma) are collected at baseline and at various time points during treatment, often pre-dose and post-dose to assess pharmacodynamic effects.[21]
-
Quantification: Hepcidin levels are typically measured using a validated competitive ELISA or a highly sensitive and specific mass spectrometry-based assay (LC-MS/MS).[21] Mass spectrometry is often preferred for its accuracy in quantifying the mature 25-amino acid hepcidin peptide.[21][25]
-
Correlation Analysis: Changes in hepcidin levels are correlated with other clinical endpoints, such as changes in hemoglobin, serum iron, and transfusion requirements.[18]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Momelotinib's dual inhibition of ACVR1 and JAK1/2 signaling pathways.
Caption: Workflow for assessing momelotinib's effect on hepcidin production.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Momelotinib for the treatment of myelofibrosis with anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted therapy momelotinib provides significant symptom and anemia improvements in patients with myelofibrosis | MD Anderson Cancer Center [mdanderson.org]
- 6. Momelotinib in myelofibrosis: JAK1/2 inhibitor with a role in treating and understanding the anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojjaarahcp.com [ojjaarahcp.com]
- 10. Momelotinib mechanism of action [mpn-hub.com]
- 11. Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Momelotinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Momelotinib in Reducing Anemia in MF Confirmed With Real-World Data | Blood Cancers Today [bloodcancerstoday.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. intrinsiclifesciences.com [intrinsiclifesciences.com]
A Technical Guide to the Molecular Structure of Momelotinib Dihydrochloride Monohydrate
Abstract
Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2] Its dual-action mechanism makes it a significant therapeutic agent for myelofibrosis, a myeloproliferative neoplasm, by addressing both splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition, and anemia through ACVR1 inhibition.[1][3] This technical guide provides an in-depth analysis of the molecular and solid-state structure of momelotinib dihydrochloride monohydrate (C₂₃H₂₂N₆O₂·2HCl·H₂O), its physicochemical properties, and the experimental methodologies used for its characterization. This information is critical for researchers, scientists, and drug development professionals involved in its formulation and clinical application.
Molecular and Physicochemical Properties
Momelotinib, in its therapeutically administered form, is a dihydrochloride monohydrate salt.[4][5] This specific form ensures stability and bioavailability. The core structure is a benzamide derivative featuring a morpholinophenylamino-pyrimidine moiety.[6][7]
Table 1: Chemical Identifiers for this compound Monohydrate
| Identifier | Value |
| IUPAC Name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride[5] |
| CAS Number | 1841094-17-4[5][8][9] |
| Molecular Formula | C₂₃H₂₂N₆O₂·2HCl·H₂O[4][8] |
| Molecular Weight | 505.4 g/mol [4][8] |
| Synonyms | Ojjaara, Omjjara, CYT-387 dihydrochloride monohydrate[9] |
The physicochemical properties of the molecule are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data for Momelotinib
| Property | Value |
| Appearance | Light yellow to brown to reddish-brown solid[10] |
| Solubility | Slightly soluble in water; insoluble in aqueous buffers (pH 2.1 to 9)[10] |
| Polar Surface Area | 103.17 Ų[8] |
| Hydrogen Bond Donors | 2[8] |
| Hydrogen Bond Acceptors | 7[8] |
Solid-State Characterization and Crystal Structure
The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, and manufacturability. This compound monohydrate exists in a specific crystalline form, which has been characterized using X-ray diffraction techniques.[8][10] Patent literature describes a specific crystalline polymorph, Form II, with a defined crystal structure.[10]
Table 3: Crystallographic Data for this compound Monohydrate (Form II)
| Parameter | Value (at T=100 K) |
| Crystal System | Triclinic[10] |
| Space Group | P-1[10] |
| Unit Cell a | 10.2837(6) Å[10] |
| Unit Cell b | 10.4981(6) Å[10] |
| Unit Cell c | 11.5143(7) Å[10] |
| Unit Cell α | 83.297(2)°[10] |
| Unit Cell β | 87.649(2)°[10] |
| Unit Cell γ | 67.445(2)°[10] |
X-ray Powder Diffraction (XRPD) provides a characteristic fingerprint for the crystalline form.
Table 4: Characteristic XRPD Peaks for this compound Monohydrate (Form II)
| Peak Position (°2θ ± 0.2°) |
| 7.7[10] |
| 19.3[10] |
| 24.0[10] |
| 25.7[10] |
| 29.6[10] |
Mechanism of Action and Signaling Pathways
Momelotinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in the pathogenesis of myelofibrosis.[11] It is an ATP-competitive inhibitor of JAK1 and JAK2, which are critical components of the JAK-STAT pathway that regulates inflammation and cell proliferation.[6][12][13] Dysregulation of this pathway is a hallmark of myelofibrosis.[12] Additionally, momelotinib uniquely inhibits ACVR1, a key regulator of hepcidin production.[1][3] By inhibiting ACVR1, momelotinib reduces hepcidin levels, thereby increasing iron availability and promoting erythropoiesis, which counteracts the anemia associated with the disease.[2][12]
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. GSRS [precision.fda.gov]
- 5. Momelotinib Hydrochloride Hydrate | C23H26Cl2N6O3 | CID 102514733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Momelotinib CAS#: 1056634-68-4 [m.chemicalbook.com]
- 8. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]
- 9. Momelotinib - Wikipedia [en.wikipedia.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. medical.gsk.com [medical.gsk.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
Momelotinib's Pharmacodynamic Profile: A Technical Overview for Researchers
An In-depth Examination of Momelotinib's Dual Inhibition of JAK1/JAK2 and ACVR1
Momelotinib (Ojjaara) is an orally administered small-molecule inhibitor that has demonstrated a unique, multi-modal mechanism of action in the treatment of myelofibrosis (MF), particularly in patients with anemia.[1][2] Unlike other approved Janus kinase (JAK) inhibitors, momelotinib not only modulates the hyperactive JAK-signal transducer and activator of transcription (STAT) pathway, which is central to the pathogenesis of MF, but also inhibits the activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[3] This dual activity allows it to address splenomegaly and constitutional symptoms while also ameliorating the anemia that is a common and debilitating feature of the disease.[2][4]
Core Mechanism of Action: Dual Pathway Inhibition
Momelotinib is an ATP-competitive inhibitor of wild-type JAK1 and JAK2, as well as the mutant JAK2V617F, which is frequently implicated in myeloproliferative neoplasms.[1][5] The inhibition of JAK1 and JAK2 is the primary mechanism through which momelotinib reduces splenomegaly and alleviates systemic symptoms in patients with myelofibrosis.[6][7] By blocking the activity of these kinases, momelotinib suppresses the downstream phosphorylation of STAT proteins, which in turn reduces the transcription of genes involved in inflammation, cell proliferation, and survival.[6][8]
The novel aspect of momelotinib's pharmacodynamics lies in its additional inhibitory activity against ACVR1.[3] ACVR1 is a key regulator of hepcidin, the master hormone controlling iron homeostasis.[9] In chronic inflammatory states like myelofibrosis, elevated cytokine levels (e.g., IL-6) drive increased hepcidin production, which leads to iron sequestration within cells, restricted erythropoiesis, and ultimately, anemia.[3][9] By directly inhibiting ACVR1, momelotinib reduces hepcidin expression, leading to increased iron availability for red blood cell production and an improvement in anemia.[1][3][10]
Quantitative Pharmacodynamic Data
The inhibitory potency of momelotinib and its major active metabolite, M21, have been characterized in various enzymatic and cellular assays. M21 contributes approximately 40% of the overall pharmacological activity of the parent compound.[2]
Table 1: In Vitro Enzymatic Inhibition
| Target Kinase | Momelotinib IC₅₀ (nM) | M21 IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Reference(s) |
| JAK1 | 11 | - | - | [5][6] |
| JAK2 | 18 | - | - | [5][6] |
| JAK2V617F | 2.8 | - | - | |
| JAK3 | 155 | - | - | [5][6] |
| TYK2 | 17 | - | - | [5][6] |
| ACVR1/ALK2 | 6.83 - 8.4 | - | No relevant activity |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Assay | Cell Line/System | Parameter | Momelotinib EC₅₀/IC₅₀ (nM) | M21 EC₅₀ (nM) | Reference(s) |
| IL-6 Stimulated pSTAT3 | Human PBMCs | EC₅₀ | 259 | 689 | |
| TPO Stimulated pSTAT5 | Human PBMCs | EC₅₀ | 60 | 725 | |
| BMP6 Stimulated Hepcidin RNA | HepG2 Cells | EC₅₀ | 652 | 1420 | |
| Cell Growth Inhibition | Ba/F3-JAK2V617F & HEL cells | IC₅₀ | 1500 | - | [6] |
| Cell Growth Inhibition | Ba/F3-MPLW515L cells | IC₅₀ | 200 | - | [6] |
| STAT5 Phosphorylation | HEL cells | IC₅₀ | 400 | - | [6] |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. PBMCs (Peripheral Blood Mononuclear Cells) HEL (Human Erythroleukemia) cells
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by momelotinib.
Caption: JAK-STAT signaling pathway and the inhibitory action of momelotinib.
Caption: ACVR1/ALK2 signaling pathway in hepcidin regulation and its inhibition by momelotinib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. Below are generalized protocols for key assays used in the characterization of momelotinib.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents & Materials: Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1), kinase-specific peptide substrate, ATP, kinase assay buffer, test compound (momelotinib), and a detection system (e.g., ADP-Glo™ or LanthaScreen™).
-
Procedure:
-
Prepare serial dilutions of momelotinib in kinase assay buffer.
-
In a multi-well plate, add the diluted inhibitor, the specific kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP (typically at a concentration near the Km for the specific kinase).
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced (inversely proportional to inhibition) or the amount of phosphorylated substrate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This method detects the level of phosphorylated STAT proteins in cells following cytokine stimulation and inhibitor treatment.
-
Cell Culture & Treatment:
-
Culture a cytokine-responsive cell line (e.g., HEL cells or human PBMCs) to an appropriate density.
-
Starve the cells of serum for several hours to reduce baseline signaling.
-
Pre-incubate the cells with various concentrations of momelotinib for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3, TPO for pSTAT5) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., M-PER™) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pSTAT3 Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to normalize the data.
-
Caption: A typical experimental workflow for assessing STAT phosphorylation via Western Blot.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of a cell population.
-
Reagents & Materials: A cell line dependent on JAK signaling (e.g., Ba/F3-JAK2V617F), cell culture medium, momelotinib, and an MTS reagent kit.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of momelotinib to the wells. Include wells with untreated cells (positive control) and wells with medium only (background control).
-
Incubate the plate for a period that allows for cell division (e.g., 48-72 hours) at 37°C.
-
Add the MTS reagent to each well according to the manufacturer's instructions. This reagent is reduced by metabolically active cells to a colored formazan product.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance, calculate the percentage of viable cells relative to the untreated control, and plot the results to determine the IC₅₀ for cell growth inhibition.
-
Hepcidin mRNA Expression Assay (RT-qPCR)
This assay quantifies changes in hepcidin (HAMP) gene expression in liver cells in response to stimuli and inhibitors.
-
Cell Culture & Treatment:
-
Culture HepG2 human hepatoma cells in 12-well plates until they reach a suitable confluency.
-
Pre-treat cells with various concentrations of momelotinib for 1-2 hours.
-
Stimulate the cells with Bone Morphogenetic Protein 6 (BMP6) to induce hepcidin expression.
-
Incubate for a defined period (e.g., 12-16 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells and lyse them using an RNA lysis buffer (e.g., from an RNeasy kit).
-
Extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcriptase enzyme and appropriate primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, primers specific for the hepcidin (HAMP) gene and a reference gene (e.g., RPLP2 or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the resulting amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative expression of the HAMP gene using the ΔΔCt method, normalizing to the reference gene and relative to the stimulated, untreated control. Plot the data to determine the EC₅₀ for hepcidin inhibition.
-
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Momelotinib: A Deep Dive into Target Binding and Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1/ALK2).[1][2] Its unique triple-inhibitory mechanism of action allows it to address the multifaceted pathology of myelofibrosis, a chronic myeloproliferative neoplasm. By inhibiting the JAK-STAT pathway, momelotinib mitigates the constitutional symptoms and splenomegaly characteristic of the disease. Simultaneously, its inhibition of ACVR1 modulates iron metabolism, leading to improvements in anemia, a common and debilitating complication of myelofibrosis.[1][2] This technical guide provides a comprehensive overview of momelotinib's target binding kinetics and inhibitory potency, supported by available experimental data and methodologies.
Target Binding and Inhibitory Potency
Momelotinib's interaction with its primary kinase targets has been characterized through various in vitro assays, revealing its high affinity and potent inhibitory activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding momelotinib's binding affinity (Kd) and half-maximal inhibitory concentrations (IC50) against its primary targets and in cellular contexts.
Table 1: Momelotinib Biochemical Potency and Binding Affinity
| Target | Parameter | Value (nM) | Assay Type | Reference |
| JAK1 (wild-type) | IC50 | 11 | Enzymatic Assay | [3] |
| JAK1 (wild-type) | Kd | 28 | In vitro enzyme assay | [1] |
| JAK2 (wild-type) | IC50 | 18 | Enzymatic Assay | [3] |
| JAK2 (wild-type) | Kd | 0.13 | In vitro enzyme assay | [1] |
| JAK2 (V617F) | IC50 | 2.8 | In vitro enzyme assay | [1] |
| JAK3 (wild-type) | IC50 | 155 | Enzymatic Assay | [3] |
| TYK2 (wild-type) | IC50 | 17 | Enzymatic Assay | [3] |
| ACVR1/ALK2 | IC50 | 6.83 | Enzymatic Assay | [2] |
| ACVR1/ALK2 | IC50 | 8.4 | Biochemical competitive binding assay |
Table 2: Momelotinib Cellular Activity
| Cell Line/System | Parameter | Value (nM) | Assay Description | Reference |
| SET2 (JAK2 V617F) | IC50 | 205 | pSTAT5 level monitoring | [4] |
| Ba/F3-TEL-JAK2 | IC50 | 800 | Cell proliferation assay | [1] |
| HEL 92.1.7 (JAK2 V617F) | IC50 | 1800 | Cell proliferation assay | [1] |
| Primary human peripheral blood mononuclear cells | - | - | Inhibition of IL-6-stimulated pSTAT3 (JAK1/2-mediated) | [1] |
| Primary human peripheral blood mononuclear cells | - | - | Inhibition of thrombopoietin-stimulated pSTAT5 (JAK2-mediated) | [1] |
| HepG2 hepatoma cells | - | - | Reduction of BMP6-stimulated hepcidin RNA levels | [2] |
Note: Specific binding kinetics data, such as association (kon) and dissociation (koff) rates, and consequently residence time, for momelotinib are not publicly available in the reviewed literature.
Signaling Pathways
Momelotinib exerts its therapeutic effects by modulating two key signaling pathways: the JAK-STAT pathway, which is central to the pathophysiology of myelofibrosis, and the ACVR1-SMAD pathway, which plays a crucial role in iron homeostasis.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the signaling cascade initiated by various cytokines and growth factors. In myelofibrosis, dysregulation of this pathway, often due to mutations such as JAK2 V617F, leads to uncontrolled cell proliferation and the production of inflammatory cytokines. Momelotinib, by inhibiting JAK1 and JAK2, effectively dampens this hyperactive signaling.
ACVR1-SMAD Signaling Pathway
Activin A receptor type 1 (ACVR1), also known as ALK2, is a key regulator of hepcidin, the master hormone of iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated levels of bone morphogenetic proteins (BMPs) and other ligands lead to overactivation of the ACVR1 pathway, resulting in increased hepcidin production. This sequesters iron, leading to iron-restricted erythropoiesis and anemia. Momelotinib's inhibition of ACVR1 reduces hepcidin levels, thereby increasing iron availability for red blood cell production.
Experimental Protocols
While detailed, step-by-step protocols for the specific assays used to characterize momelotinib are largely proprietary, this section outlines the general principles and common methodologies employed in such studies.
Biochemical Kinase Inhibition Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of momelotinib against its target kinases (JAK1, JAK2, ACVR1) is typically determined using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase.
General Workflow:
-
Reagents: Purified recombinant human kinases (e.g., JAK1, JAK2, ACVR1), a suitable substrate (e.g., a synthetic peptide), ATP, and momelotinib at various concentrations.
-
Reaction: The kinase, substrate, and momelotinib are incubated in a buffer solution that supports enzymatic activity. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (32P or 33P) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates less ATP consumption and therefore greater kinase inhibition.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule. Inhibition of phosphorylation leads to a decrease in the FRET signal.
-
-
Data Analysis: The percentage of kinase inhibition at each momelotinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for Pathway Inhibition
To assess the activity of momelotinib in a more physiologically relevant context, cellular assays are employed. These assays measure the inhibition of downstream signaling events in response to cytokine or growth factor stimulation.
General Workflow for pSTAT Inhibition:
-
Cell Culture: Use a relevant cell line (e.g., SET-2, primary peripheral blood mononuclear cells) that expresses the target kinases and signaling components.
-
Treatment: Cells are pre-incubated with varying concentrations of momelotinib.
-
Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6, thrombopoietin) to activate the JAK-STAT pathway.
-
Lysis and Protein Quantification: After stimulation, the cells are lysed to extract proteins, and the total protein concentration is determined.
-
Detection of Phosphorylated Proteins: The levels of phosphorylated STAT proteins (pSTAT3, pSTAT5) are measured using techniques such as:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the STAT protein.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTAT proteins for analysis at a single-cell level.
-
-
Data Analysis: The inhibition of STAT phosphorylation by momelotinib is quantified relative to stimulated cells without the inhibitor.
General Workflow for SMAD Phosphorylation Inhibition: A similar workflow can be applied to assess the inhibition of the ACVR1 pathway by measuring the levels of phosphorylated SMAD proteins (pSMAD1/5/8) in response to stimulation with a ligand like BMP6.
Conclusion
Momelotinib is a highly potent inhibitor of JAK1, JAK2, and ACVR1, with low nanomolar IC50 and Kd values against its primary targets. Its dual mechanism of action, effectively targeting both the proliferative and inflammatory aspects of myelofibrosis and the underlying cause of anemia, represents a significant advancement in the treatment of this complex disease. While specific kinetic parameters like on- and off-rates are not publicly available, the existing biochemical and cellular data strongly support its clinical efficacy. Further research into the detailed binding kinetics of momelotinib could provide deeper insights into its pharmacological profile and guide the development of future kinase inhibitors.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Audience: Researchers, scientists, and drug development professionals.
1.0 Executive Summary
Anemia is a cardinal and debilitating feature of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms driven by dysregulated JAK-STAT signaling.[1][2] The pathophysiology of MF-related anemia is complex, involving factors such as ineffective erythropoiesis, splenic sequestration, and bone marrow failure.[1][3] However, a critical driver is a state of chronic inflammation that closely mimics Anemia of Chronic Disease (ACD).[4] This process is orchestrated by the iron-regulatory hormone hepcidin. In MF, pro-inflammatory cytokines, primarily IL-6, are overproduced, leading to pathologically elevated hepcidin levels.[4][5] Hepcidin, in turn, blocks iron absorption and sequesters iron in macrophages, creating a state of functional iron deficiency that severely restricts red blood cell production.[1][6] This guide provides an in-depth examination of the molecular pathways governing hepcidin dysregulation in MF, summarizes the quantitative evidence, and explores therapeutic strategies that target this central axis to alleviate the burden of anemia.
2.0 The Multifactorial Nature of Anemia in Myelofibrosis
The anemia observed in patients with myelofibrosis is the result of several concurrent pathological processes:
-
Progressive Bone Marrow Fibrosis: The replacement of normal hematopoietic tissue with fibrotic stroma physically limits the space for erythroid precursors to develop.[7]
-
Splenic Sequestration: Extramedullary hematopoiesis leads to significant splenomegaly, which can cause the trapping and premature destruction of red blood cells.[1][3]
-
Ineffective Erythropoiesis: The production of red blood cells is disordered and inefficient, contributing to the anemia.[7]
-
Therapy-Related Myelosuppression: Treatment with certain first-generation JAK inhibitors can exacerbate anemia.[1][3]
-
Anemia of Chronic Inflammation: A dominant and therapeutically targetable mechanism is the systemic inflammation that drives excessive production of hepcidin, leading to functional iron deficiency.[3][4]
3.0 Core Pathophysiology: Inflammation, Signaling Pathways, and Hepcidin Dysregulation
The inflammatory state in myelofibrosis is central to the development of anemia through its direct impact on hepcidin production. Two primary signaling pathways, the JAK-STAT and BMP/SMAD pathways, converge on the regulation of the hepcidin gene (HAMP).
3.1 The Inflammatory IL-6/JAK-STAT/Hepcidin Axis
Myelofibrosis is characterized by the overproduction of numerous pro-inflammatory cytokines, with Interleukin-6 (IL-6) playing a pivotal role in hepcidin induction.[5] The binding of IL-6 to its receptor on hepatocytes activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5][8] Activated STAT3 then translocates to the nucleus and directly binds to the promoter of the HAMP gene, driving its transcription and leading to elevated systemic hepcidin levels.[8]
3.2 The BMP/SMAD/ACVR1 Pathway
The bone morphogenetic protein (BMP) signaling pathway is the other principal regulator of hepcidin. The binding of BMPs (e.g., BMP2, BMP6) to a receptor complex, which includes Activin A receptor type 1 (ACVR1, also known as ALK2) and the co-receptor hemojuvelin (HJV), triggers the phosphorylation of SMAD proteins 1, 5, and 8.[1][9] These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce HAMP gene expression.[1] In MF, this pathway is also hyperactivated due to the chronic inflammation.[1]
3.3 Dysfunctional Erythropoietic Regulation
Under normal physiological stress, an increased drive for red blood cell production (erythropoiesis) acts to suppress hepcidin, thereby increasing iron availability. This is primarily mediated by the hormone erythroferrone (ERFE), which is secreted by erythroblasts in response to erythropoietin (EPO).[5][10] ERFE functions by sequestering BMPs, which inhibits the BMP/SMAD pathway and reduces hepcidin expression.[10] However, in myelofibrosis, despite evidence of high erythropoietic stress and elevated ERFE levels, hepcidin remains pathologically high.[11] This indicates that the inflammatory signals driving hepcidin production override the suppressive signals from the stressed bone marrow.[11]
4.0 Quantitative Correlates of Hepcidin Dysregulation
Clinical studies have consistently demonstrated the dysregulation of hepcidin and its association with the clinical features of myelofibrosis.
Table 1: Hepcidin Levels in Myelofibrosis Patients vs. Healthy Controls
| Study Cohort | MF Patient Hepcidin (Median) | Healthy Control Hepcidin (Median) | P-value | Citation |
| 99 MF Patients | 81.1 ng/mL | 8.5 ng/mL | < 0.0001 | [5][11] |
| 203 PMF Patients | 156,279 pg/mL | 13,449 pg/mL | < 0.0001 | [12] |
| 36 MF Patients | 27.64 ng/mL | 111.13 ng/mL* | < 0.001 | [7] |
*Note: One study reported lower hepcidin in MF patients, a finding that is contrary to most of the literature and may reflect differences in patient characteristics or assay methods.[7]
Table 2: Clinical and Biomarker Correlations with Plasma Hepcidin in Myelofibrosis
| Parameter | Correlation with Hepcidin | Significance | Citation |
| Hemoglobin <10 g/dL | Positive Association | Significant | [12][13] |
| RBC Transfusion Requirement | Positive Association | Significant | [12][13] |
| Serum Ferritin >500 µg/L | Positive Association | Significant | [12][13] |
| IL-6 | Positive Correlation | Significant | [5][7] |
| IL-2Rα | Positive Correlation | Significant | [5] |
| Survival | Negative Association (High Hepcidin = Poorer Survival) | Significant | [12][13] |
5.0 Therapeutic Targeting of the Hepcidin Axis
The central role of hepcidin in MF-related anemia makes it a prime therapeutic target. Different strategies have emerged, with varying degrees of success.
5.1 First-Generation JAK Inhibitors (e.g., Ruxolitinib)
While effective at reducing splenomegaly and constitutional symptoms by inhibiting the JAK-STAT pathway, ruxolitinib does not typically improve anemia and can sometimes worsen it.[5] Studies have shown that hepcidin levels remain markedly elevated in patients treated with ruxolitinib, suggesting that downstream JAK-STAT inhibition is insufficient to normalize hepcidin production driven by the complex inflammatory milieu.[5][11]
5.2 Dual JAK and ACVR1 Inhibition (Momelotinib)
Momelotinib is a JAK1/2 inhibitor that also uniquely inhibits ACVR1/ALK2, a key component of the BMP receptor complex.[4][14] This dual mechanism of action allows it to not only inhibit the inflammatory JAK-STAT signaling but also to directly suppress the BMP/SMAD pathway.[14][15] This leads to a significant reduction in hepcidin levels, unlocking sequestered iron and improving anemia.[4][11] Clinical trials have demonstrated momelotinib's ability to increase transfusion independence rates compared to both placebo (danazol) and other JAK inhibitors.[4]
5.3 Emerging Direct Hepcidin Modulators
Newer agents are being developed to target the hepcidin pathway more directly.
-
ACVR1 Inhibitors (e.g., Zilurgisertib): These agents specifically target the ACVR1/ALK2 kinase to block BMP signaling and lower hepcidin.[4][9]
-
Anti-Hemojuvelin Antibodies (e.g., DISC-0974): This monoclonal antibody targets hemojuvelin, a co-receptor essential for BMP signaling to regulate hepcidin.[16][17] Early clinical data has shown that DISC-0974 can induce a >75% reduction in hepcidin, leading to increased serum iron and significant improvements in hemoglobin levels and transfusion burden in MF patients.[16]
6.0 Key Experimental Protocols
Reproducible and accurate measurement of hepcidin and related biomarkers is crucial for research and clinical development.
6.1 Protocol: Competitive ELISA for Hepcidin Quantification
This protocol is based on commercially available kits (e.g., Intrinsic Hepcidin IDx™ ELISA).[5]
-
Sample Preparation: Collect whole blood in EDTA or heparin tubes. Centrifuge at 1500 x g for 15 minutes to separate plasma. Store plasma aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Assay Principle: This is a competitive enzyme-linked immunosorbent assay. Patient samples, standards, and controls are added to microplate wells pre-coated with an anti-hepcidin antibody. A biotinylated hepcidin tracer is then added, which competes with the hepcidin in the sample for binding to the coated antibody.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature on a plate shaker).
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells and incubate. This binds to the biotinylated hepcidin tracer captured on the plate.
-
Substrate Reaction: After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of hepcidin in the original sample.
-
Stopping and Reading: Stop the reaction with an acidic stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate hepcidin concentrations by plotting a standard curve using the provided standards and interpolating the sample values.
6.2 Protocol: Multiplex Cytokine Analysis
This method allows for the simultaneous measurement of multiple cytokines from a single sample volume (e.g., using Mesoscale Discovery platform).[5][11]
-
Sample Preparation: Use plasma or serum samples prepared as described above.
-
Assay Principle: Plates are supplied with multiple spots, each containing a specific antibody for a different cytokine (e.g., IL-6, TNF-α, IL-2Rα).
-
Procedure:
-
Add samples, calibrators, and controls to the wells and incubate. Cytokines in the sample bind to their specific capture antibodies.
-
Wash the plate.
-
Add a solution containing detection antibodies for each cytokine, each labeled with an electrochemiluminescent tag (SULFO-TAG™).
-
Wash the plate again.
-
Add Read Buffer and analyze the plate on a specialized instrument.
-
-
Detection: The instrument applies a voltage, causing the tags to emit light. The light intensity from each spot is measured and is directly proportional to the amount of the specific cytokine present in the sample.
-
Quantification: Concentrations are determined from the standard curves generated for each individual cytokine.
The pathophysiology of myelofibrosis-related anemia is inextricably linked to the dysregulation of the iron-regulatory hormone hepcidin, driven by the disease's inherent inflammatory state. Pathologically elevated hepcidin levels lead to functional iron deficiency and iron-restricted erythropoiesis, representing a key mechanism of anemia. Understanding the molecular signaling pathways, particularly the IL-6/JAK-STAT and BMP/SMAD/ACVR1 axes, has paved the way for novel therapeutic strategies. While first-generation JAK inhibitors failed to address this mechanism, newer agents like the dual JAK/ACVR1 inhibitor momelotinib and direct hepcidin modulators such as anti-hemojuvelin antibodies have shown significant promise in alleviating the anemia burden. Future research will likely focus on refining these targeted approaches, exploring combination therapies, and utilizing biomarkers like hepcidin to personalize treatment for patients with myelofibrosis.
References
- 1. medinfo.gsk.com [medinfo.gsk.com]
- 2. researchgate.net [researchgate.net]
- 3. Myelofibrosis-Related Anemia: Current and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controversial Impact of Hepcidin Metabolism in the Pathogenesis of Anemia in Myelofibrosis, American Journal of Internal Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 8. Erythroferrone and hepcidin as mediators between erythropoiesis and iron metabolism during allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Pathogenetic Mechanisms and New Drugs for Anemia in Myelofibrosis and Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hepcidin regulator erythroferrone is a new member of the erythropoiesis-iron-bone circuitry | eLife [elifesciences.org]
- 11. Hepcidin is elevated in primary and secondary myelofibrosis and remains elevated in patients treated with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discmedicine.com [discmedicine.com]
- 13. Associations and prognostic interactions between circulating levels of hepcidin, ferritin and inflammatory cytokines in primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Disc Medicine's Myelofibrosis Drug Shows Breakthrough Results in Phase 1b Trial with 100% Response Rate | IRON Stock News [stocktitan.net]
- 17. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols: Momelotinib Dihydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of momelotinib dihydrochloride in dimethyl sulfoxide (DMSO) and various aqueous buffers. Detailed protocols for solubility determination are included to ensure accurate and reproducible results in a laboratory setting.
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1).[1][2][3] Its dual inhibitory action on the JAK-STAT signaling pathway and ACVR1 makes it a promising therapeutic agent for myelofibrosis, addressing both splenomegaly and anemia.[2][3] Understanding the solubility of this compound is critical for the development of suitable formulations for both in vitro and in vivo studies.
Data Presentation: Solubility of this compound
The solubility of momelotinib and its dihydrochloride salt form varies significantly between organic solvents, such as DMSO, and aqueous solutions.
| Solvent/Buffer | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | 83 mg/mL[4] | 200.26 mM[4] | It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| ≥20.7 mg/mL[5] | |||
| Water | < 1 mg/mL[6] | Considered insoluble.[4] | |
| Aqueous Buffers (pH 2.1 - 9.0) | Insoluble[6] | The dihydrochloride salt form does not significantly improve aqueous solubility.[6] | |
| Ethanol | Insoluble[4] |
Signaling Pathway of Momelotinib
Momelotinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in myelofibrosis. It acts as an ATP-competitive inhibitor of JAK1 and JAK2, which are crucial for the signaling of various cytokines and growth factors that regulate hematopoiesis and immune function.[1][7] In myelofibrosis, mutations can lead to the constitutive activation of the JAK-STAT pathway, resulting in abnormal cell proliferation and survival.[1] By inhibiting JAK1 and JAK2, momelotinib disrupts this aberrant signaling.[1]
A distinguishing feature of momelotinib is its additional inhibitory effect on ACVR1, which is involved in iron homeostasis through the regulation of hepcidin production.[1][8] By inhibiting ACVR1, momelotinib can modulate hepcidin levels, potentially alleviating the anemia often associated with myelofibrosis.[1]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can then be used for subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or appropriate vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be visible.
-
Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of momelotinib in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be prepared for accurate quantification.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV spectrophotometer)
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration of the compound. The final DMSO concentration should ideally be kept low (e.g., <1-5%) as it can increase the apparent solubility.
-
Incubation: Mix the contents and incubate the plate at a controlled temperature for a specified time (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
UV Spectrophotometry: After incubation, the plate can be centrifuged, and the absorbance of the supernatant is measured to determine the concentration of the dissolved compound.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Momelotinib CAS#: 1056634-68-4 [m.chemicalbook.com]
- 6. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
Application Notes: Protocol for Preparing Momelotinib Stock Solutions for Cell Culture
Introduction
Momelotinib (formerly CYT387) is a potent, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively.[1][2][3] It demonstrates approximately 10-fold selectivity for JAK1/2 over JAK3.[1] Due to its critical role in inhibiting the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers, momelotinib is a valuable tool for in vitro studies. Proper preparation and storage of momelotinib stock solutions are crucial for obtaining reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of momelotinib for cell culture applications.
Safety Precautions
Momelotinib is a bioactive compound. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves when handling the compound.[4][5]
-
Handling: Handle momelotinib powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][6] Avoid contact with skin and eyes.[4][7]
-
Disposal: Dispose of waste materials according to institutional and local regulations.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[5]
-
Experimental Protocol: Preparation of 10 mM Momelotinib Stock Solution
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for this compound in cell culture experiments.[8]
Materials and Equipment
-
Momelotinib powder (free base, Molecular Weight: 414.46 g/mol )[1][2]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryovials, sterile
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety goggles
Procedure
-
Pre-calculation: Before weighing, calculate the mass of momelotinib powder required to prepare the desired volume and concentration of the stock solution. The formula to use is:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (414.46 g/mol ) x (1000 mg/g) = 4.145 mg
-
-
Weighing: Carefully weigh the calculated amount of momelotinib powder using an analytical balance. Handle the powder in a fume hood to minimize inhalation risk.
-
Dissolution:
-
Add the weighed momelotinib powder to a sterile tube.
-
Add the calculated volume of fresh, high-purity DMSO to the tube.[1] Moisture-absorbing DMSO can reduce the solubility of momelotinib.[1]
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used to aid dissolution if necessary, though it is highly soluble in DMSO.[1][9]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.[1][10][11]
-
Storage:
Dilution for Cell Culture
For cell-based assays, the stock solution must be further diluted in the cell culture medium to the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[8][10]
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) to run alongside your experimental conditions.
Data Summary
The following table summarizes the key quantitative data for momelotinib.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₂N₆O₂ | [2][3][12] |
| Molecular Weight | 414.46 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | DMSO: 83 mg/mL (200.26 mM) Water: Insoluble Ethanol: Insoluble | [1] |
| Powder Storage | 3 years at -20°C in the dark | [1][2] |
| Stock Solution Storage | 1 year at -80°C in solvent (aliquoted) 1 month at -20°C in solvent (aliquoted) | [1][2][9] |
| Mechanism of Action | ATP-competitive inhibitor of JAK1 and JAK2 | [1][2][12] |
| In Vitro IC₅₀ | JAK1: 11 nM JAK2: 18 nM | [1][2][3][9] |
Workflow and Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Momelotinib sulfate | JAK | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Momelotinib in In Vitro Kinase Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, ATP-competitive small molecule inhibitor of Janus kinases (JAK) and Activin A receptor type 1 (ACVR1).[1][2] It has demonstrated significant clinical efficacy in the treatment of myelofibrosis, a myeloproliferative neoplasm, by addressing not only splenomegaly and constitutional symptoms through JAK1/JAK2 inhibition but also anemia through its unique inhibitory action on ACVR1.[3][4] These application notes provide a detailed protocol for utilizing momelotinib in in vitro kinase phosphorylation assays to assess its inhibitory activity against its primary targets, JAK2 and ACVR1.
Mechanism of Action
Momelotinib exerts its therapeutic effects by inhibiting the phosphorylation activity of key kinases involved in cytokine signaling and iron homeostasis.
-
JAK1/JAK2 Inhibition : Momelotinib inhibits JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway.[2][5] Dysregulation of this pathway is a hallmark of myelofibrosis, leading to excessive production of inflammatory cytokines and abnormal cell proliferation.[2][6] By blocking JAK1 and JAK2, momelotinib effectively dampens this hyperactive signaling, thereby alleviating disease symptoms.[1][3]
-
ACVR1 (ALK2) Inhibition : A distinguishing feature of momelotinib is its ability to inhibit ACVR1, a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[1][4] ACVR1 plays a critical role in the regulation of hepcidin, a key hormone that controls iron availability.[2][6] In myelofibrosis, elevated hepcidin levels lead to iron-restricted erythropoiesis and anemia. By inhibiting ACVR1, momelotinib reduces hepcidin production, thereby increasing iron availability for red blood cell production and ameliorating anemia.[1][4][7]
Data Presentation: Momelotinib Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of momelotinib against various kinases, providing a quantitative measure of its potency and selectivity.
| Kinase | IC50 (nM) |
| JAK1 | 11[1][5][8][9] |
| JAK2 | 18[1][5][8][9] |
| JAK3 | 155[1][5][8] |
| TYK2 | 17[1][5][8] |
| ACVR1 | 6.8 - 8.4 |
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase phosphorylation assay to evaluate the inhibitory effect of momelotinib on JAK2 kinase activity. This protocol can be adapted for other kinases like ACVR1 by using the appropriate enzyme and substrate. Two common detection methods are described: a Western Blot-based approach and an ELISA-based approach.
Materials and Reagents
-
Recombinant active JAK2 kinase (e.g., from baculovirus expression system)
-
Kinase substrate: A suitable peptide or protein substrate for JAK2 (e.g., a peptide containing the STAT3 phosphorylation site, Poly(Glu:Tyr 4:1))
-
Momelotinib
-
ATP (10 mM stock solution)
-
Kinase Assay Buffer (10X): 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2.[2] Store at -20°C.
-
Stop Solution: 50 mM EDTA, pH 8.0
-
For Western Blotting:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% (w/v) BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibody: Phospho-specific antibody against the phosphorylated substrate
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
For ELISA:
-
Streptavidin-coated 96-well plates
-
Biotinylated substrate peptide
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for Momelotinib Kinase Assay.
Protocol Steps
1. Preparation of Reagents:
-
Prepare 1X Kinase Assay Buffer by diluting the 10X stock with sterile distilled water. Keep on ice.
-
Prepare a stock solution of momelotinib in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of momelotinib in 1X Kinase Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare a DMSO-only control.
2. Kinase Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the following components in the specified order:
-
1X Kinase Assay Buffer
-
Recombinant JAK2 kinase (final concentration typically 1-10 ng/µl)
-
Substrate (e.g., 1-5 µM peptide substrate)
-
Momelotinib dilution or DMSO control (final DMSO concentration should be ≤1%)
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow momelotinib to bind to the kinase.
3. Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km value for the specific kinase (typically 10-100 µM for JAK2).
-
Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
4. Reaction Termination:
-
Stop the reaction by adding Stop Solution (EDTA) to a final concentration of 20-50 mM. EDTA chelates Mg2+, which is essential for kinase activity.
5. Detection of Phosphorylation:
Method A: Western Blotting
-
Add SDS-PAGE sample buffer to the terminated reaction mixtures and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation.
Method B: ELISA
-
If using a biotinylated substrate, transfer the terminated reaction mixtures to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the substrate to bind.
-
Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
For each momelotinib concentration, calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the momelotinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by momelotinib.
Caption: Momelotinib inhibits JAK1/JAK2 phosphorylation.
Caption: Momelotinib inhibits ACVR1, reducing hepcidin.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. protocols.io [protocols.io]
Application Notes & Protocols: Preclinical Evaluation of Momelotinib in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momelotinib is a potent, orally bioavailable small molecule inhibitor with a unique dual mechanism of action, targeting both Janus Kinase 1 and 2 (JAK1/JAK2) and Activin A Receptor Type 1 (ACVR1).[1][2][3] This dual inhibition allows momelotinib to address the three primary hallmarks of myelofibrosis (MF): splenomegaly, constitutional symptoms, and anemia.[3][4] While JAK1/2 inhibition suppresses the hyperactive JAK-STAT signaling that drives myeloproliferation and inflammation, ACVR1 inhibition reduces hepcidin expression, thereby improving iron availability and ameliorating anemia.[3][5][6] This document provides detailed experimental designs and protocols for the preclinical evaluation of momelotinib in established rodent models of myelofibrosis, covering pharmacokinetic, pharmacodynamic, and efficacy studies.
Mechanism of Action
Momelotinib's therapeutic effects stem from its ability to modulate two distinct signaling pathways:
-
JAK-STAT Pathway Inhibition : Myelofibrosis is characterized by the dysregulation of the JAK-STAT pathway, leading to excessive production of inflammatory cytokines and abnormal blood cell proliferation.[1][4] Momelotinib is an ATP-competitive inhibitor of JAK1 and JAK2, which are crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[2][7] By inhibiting this pathway, momelotinib reduces splenomegaly and alleviates constitutional symptoms associated with the disease.[8][9]
-
ACVR1 (ALK2) Pathway Inhibition : A unique feature of momelotinib is its potent inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin.[1][5] In chronic inflammatory states like myelofibrosis, elevated hepcidin levels lead to iron sequestration, restricted erythropoiesis, and anemia.[9] By inhibiting ACVR1, momelotinib decreases hepcidin production, which increases iron availability for red blood cell production and leads to an improvement in anemia.[10] This mechanism distinguishes it from other JAK inhibitors that can exacerbate anemia.[3]
Selection of Rodent Models
The choice of an appropriate animal model is critical for evaluating the efficacy of momelotinib. Models should recapitulate the key features of human myelofibrosis, including splenomegaly, bone marrow fibrosis, and cytopenias.
| Model Type | Genetic Driver | Key Features | Relevance for Momelotinib Testing |
| JAK2V617F Knock-In | Conditional expression of human JAK2V617F from the endogenous mouse locus.[11] | Develops polycythemia vera that can progress to myelofibrosis, including splenomegaly, leukocytosis, and eventual bone marrow fibrosis.[11][12] | High. Directly tests the drug's effect on the most common driver mutation in myeloproliferative neoplasms (MPNs).[13] |
| JAK2V617F Retroviral Transplant | Bone marrow from donor mice is transduced with a retrovirus carrying JAK2V617F and transplanted into irradiated recipients.[12] | Rapid and robust myelofibrotic phenotype, severe splenomegaly, and fibrosis.[12] | High. Useful for shorter-term efficacy studies due to rapid disease progression.[12] |
| CALR Mutant Knock-In | Conditional expression of a mutant Calreticulin (e.g., CALRdel52).[11][14] | Develops an essential thrombocythemia (ET)-like disease that progresses to myelofibrosis, with marked thrombocytosis and splenomegaly.[11][14] | Moderate-High. Relevant for testing efficacy in the second most common mutation type in MF. |
| GATA-1 Low | Hypomorphic Gata1 mutation leading to impaired megakaryocyte development.[15] | Progressive myelofibrosis, splenomegaly, and anemia, driven by abnormal megakaryocytes.[15] | Moderate. Useful for studying the effects on fibrosis and anemia independent of a specific MPN driver mutation. |
| Anemia of Chronic Disease (ACD) | Induction of systemic inflammation (e.g., using peptidoglycan-polysaccharide).[10][16] | Develops anemia characterized by high hepcidin and low serum iron, without myelofibrosis.[8][10] | High (for anemia mechanism). Specifically useful to isolate and confirm momelotinib's ACVR1-inhibiting and anemia-correcting effects.[9] |
Experimental Protocols
The following protocols provide a framework for a comprehensive preclinical evaluation of momelotinib.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of momelotinib in rodents to establish dose-exposure relationships.
Protocol:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group) or C57BL/6 mice (n=3-5 per group).
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
Dosing:
-
Administer a single dose of momelotinib via oral gavage (p.o.). A typical vehicle is 0.5% methylcellulose.
-
Dose levels can range from 10 to 100 mg/kg to assess linearity. Preclinical studies have used doses such as 30 and 50 mg/kg.[16]
-
-
Sample Collection:
-
Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein into tubes containing K2EDTA.
-
Time points: Pre-dose (0 hr), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify momelotinib and its major active metabolite, M21, in plasma using a validated LC-MS/MS method.[17][18]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Definition | Example Value (Rodent) |
| Cmax | Maximum observed plasma concentration | Varies with dose |
| Tmax | Time to reach Cmax | ~2 hours[7][19] |
| AUC(0-t) | Area under the concentration-time curve | Varies with dose |
| t1/2 | Terminal elimination half-life | ~4-8 hours[5][18] |
| Vd/F | Apparent volume of distribution | High (e.g., 984 L in humans)[7] |
| CL/F | Apparent clearance | Varies with species |
Pharmacodynamic (PD) / Target Engagement Study
Objective: To confirm that momelotinib inhibits its intended targets (JAK-STAT and ACVR1 pathways) in vivo.
Protocol:
-
Animals: Use a relevant disease model, such as JAK2V617F transgenic mice, or wild-type mice.
-
Dosing: Administer a single oral dose of momelotinib (e.g., 50 mg/kg) or vehicle.
-
Tissue Collection:
-
At peak exposure (e.g., 2 hours post-dose) and a later time point (e.g., 8 hours), euthanize animals.
-
Collect spleen and liver tissues. For spleen, snap-freeze immediately in liquid nitrogen for protein analysis. For liver, collect a portion in an RNA stabilization reagent and another portion for snap-freezing.
-
Collect whole blood for serum separation.
-
-
Biomarker Analysis:
-
pSTAT3 (Spleen): Homogenize spleen tissue and perform Western blotting or ELISA to measure the levels of phosphorylated STAT3, a downstream marker of JAK2 activity.[20]
-
Hepcidin (Liver & Serum):
-
-
Data Analysis: Compare biomarker levels in momelotinib-treated animals to the vehicle-treated group.
Efficacy Study in a Myelofibrosis Model
Objective: To evaluate the therapeutic efficacy of momelotinib in reducing disease burden in a rodent model of myelofibrosis.
Protocol:
-
Model Induction: Use a JAK2V617F bone marrow transplantation (BMT) model. Irradiate recipient C57BL/6 mice and transplant them with bone marrow cells transduced with JAK2V617F. Allow 4-6 weeks for the disease to establish.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), p.o., once daily.
-
Group 2: Momelotinib (e.g., 30 mg/kg), p.o., once daily.
-
Group 3: Momelotinib (e.g., 60 mg/kg), p.o., once daily.
-
-
Treatment Duration: Treat animals for 28 to 42 consecutive days.
-
In-life Monitoring:
-
Record body weights daily or 3 times per week.
-
Perform weekly blood collection for Complete Blood Counts (CBC) to monitor hemoglobin, hematocrit, platelet, and white blood cell counts.
-
-
Terminal Endpoints:
-
At the end of the study, euthanize animals and measure final body weight.
-
Perform necropsy and weigh the spleen and liver.
-
Collect femurs and sternum for bone marrow analysis. Fix tissues in 10% neutral buffered formalin.
-
Collect blood for terminal CBC and serum for cytokine analysis (e.g., IL-6, TNF-α).
-
-
Histopathology:
-
Embed fixed bones, decalcify, and section for Hematoxylin and Eosin (H&E) staining to assess cellularity and morphology.
-
Use Gomori's trichrome or reticulin staining to assess the degree of bone marrow fibrosis. Score fibrosis on a scale of 0-3.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare treatment groups to the vehicle control.
Data Presentation:
| Efficacy Parameter | Vehicle Control (Expected) | Momelotinib-Treated (Expected) |
| Spleen Weight (g) | Markedly increased (e.g., >0.8 g) | Dose-dependent reduction[8][9] |
| Hemoglobin (g/dL) | Decreased / Anemic | Normalized or increased[8][9][10] |
| Platelet Count (x10^9/L) | Variable (may be high or low) | Normalized |
| Bone Marrow Fibrosis Score | High (Grade 2-3) | Reduced score |
| Serum IL-6 (pg/mL) | Elevated | Reduced[19] |
Summary of Key Relationships
The successful preclinical evaluation of momelotinib relies on connecting its molecular activity to tangible therapeutic outcomes. The experimental design should be structured to validate these connections.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. ojjaarahcp.com [ojjaarahcp.com]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 10. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 13. Murine Models of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Models of Essential Thrombocythemia (ET) and Myelofibrosis (MF) - Available for Preclinical Studies – Cambridge Enterprise [enterprise.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer-research-network.com [cancer-research-network.com]
Application Notes: Assessing Momelotinib's Effect on STAT3 Phosphorylation In Vitro
Introduction
Momelotinib is a potent, orally bioavailable small-molecule inhibitor targeting Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a fundamental role in hematopoiesis, immune function, and inflammation.[1][3] Aberrant activation of the JAK-STAT pathway is a key pathogenic driver in various myeloproliferative neoplasms (MPNs), including myelofibrosis, and is implicated in the progression of solid tumors.[3][4]
Signal Transducer and Activator of Transcription 3 (STAT3), a key component of this pathway, is activated via phosphorylation at the Tyr705 residue by JAKs.[3][5] This phosphorylation event induces STAT3 dimerization, nuclear translocation, and subsequent binding to DNA, leading to the transcription of target genes involved in cell proliferation, survival, and differentiation.[5][6] Constitutive activation of STAT3 is frequently observed in many cancers, where it contributes to tumor progression and therapy resistance.[3][7]
Momelotinib exerts its therapeutic effect by competitively inhibiting ATP binding to JAK1 and JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules, including STAT3.[1][8] Cellular assays have confirmed that momelotinib effectively inhibits cytokine-mediated, JAK-dependent STAT3 phosphorylation.[4][9] Therefore, robust in vitro methods for quantifying the inhibitory effect of momelotinib on STAT3 phosphorylation are essential for its preclinical evaluation and for understanding its mechanism of action in various cellular contexts.
This document provides detailed protocols for assessing the in vitro efficacy of momelotinib in inhibiting STAT3 phosphorylation, utilizing common laboratory techniques such as Western Blotting and Flow Cytometry.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of momelotinib on its primary targets and its effect on cellular signaling pathways.
Table 1: Momelotinib In Vitro Kinase Inhibition
| Target | Parameter | Value (nM) | Reference |
| JAK1 | IC₅₀ | 11 - 26.9 | [8][10] |
| JAK1 | K_d | 28 | [4] |
| JAK2 | IC₅₀ | 1.4 - 18 | [8][10] |
| JAK2 | K_d | 0.13 | [4] |
| JAK2 V617F | IC₅₀ | 2.8 | [4] |
| JAK3 | IC₅₀ | 155 | [11] |
| TYK2 | IC₅₀ | 17 | [11] |
| ACVR1 | K_d | 8.6 | [4] |
Table 2: Momelotinib In Vitro Cellular Activity
| Assay | Cell Type | Parameter | Value (nM) | Reference |
| IL-6-stimulated STAT3 Phosphorylation | Human PBMCs | EC₅₀ | 259 | [4] |
| TPO-stimulated STAT5 Phosphorylation | Human PBMCs | EC₅₀ | 160 | [4] |
| STAT5 Phosphorylation Inhibition | HEL cells | IC₅₀ | 400 | [11] |
| Cell Proliferation | Ba/F3-TEL-JAK2 | IC₅₀ | 800 | [4] |
| Cell Proliferation | HEL (JAK2 V617F) | IC₅₀ | 1,800 | [4] |
Visualizations and Diagrams
Signaling Pathway
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of momelotinib.
Experimental Workflow
Caption: General workflow for assessing momelotinib's effect on STAT3 phosphorylation.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Detection
This protocol is the most common method for qualitatively and semi-quantitatively assessing the phosphorylation status of STAT3.[5]
A. Materials and Reagents
-
Cell Lines: Human cell lines with active JAK/STAT signaling (e.g., HEL 92.1.7, DU145, HEY, TOV21G).[4][12]
-
Momelotinib: Stock solution in DMSO.
-
Stimulant: Interleukin-6 (IL-6) or other relevant cytokines.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels (e.g., 4-12% Bis-Tris), running buffer, and electrophoresis system.[13]
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer system.[14]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
(Optional) Serum-starve cells for 4-6 hours to reduce baseline p-STAT3 levels.
-
Pre-treat cells with varying concentrations of momelotinib (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.[12][15]
-
Stimulate cells with a pre-determined concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[10][16]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3-4 times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and then a loading control like β-actin.[14]
-
Incubate the membrane in a mild stripping buffer (e.g., 0.2 M Glycine, pH 2.5) for 30 minutes at room temperature.
-
Wash thoroughly, re-block, and proceed with the primary antibody incubation for total STAT3 or β-actin.
-
C. Data Analysis
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
-
Normalize these values to the stimulated control to determine the percent inhibition of STAT3 phosphorylation at each momelotinib concentration.
Protocol 2: Flow Cytometry for Intracellular Phospho-STAT3
This protocol allows for the quantitative analysis of STAT3 phosphorylation at a single-cell level, which is particularly useful for heterogeneous cell populations like peripheral blood mononuclear cells (PBMCs).[16]
A. Materials and Reagents
-
Cell Samples: PBMCs or cultured cell lines.
-
Momelotinib: Stock solution in DMSO.
-
Stimulant: IL-6 or other relevant cytokines.
-
Fixation Buffer: Cytofix buffer or 1.6% paraformaldehyde (PFA).[16]
-
Permeabilization Buffer: BD Perm Buffer III (ice-cold methanol-based) is often recommended for phospho-epitopes.[16][17]
-
Staining Buffer: PBS with 2% FBS (FACS Buffer).
-
Antibodies:
-
Fluorochrome-conjugated anti-p-STAT3 (Tyr705) (e.g., Alexa Fluor 647 or PE conjugate).[16]
-
(Optional) Fluorochrome-conjugated antibodies for cell surface markers to identify specific cell populations.
-
B. Experimental Procedure
-
Cell Treatment:
-
Prepare a single-cell suspension (1x10^6 cells per tube).
-
Pre-treat cells with momelotinib or vehicle for 1-2 hours at 37°C.
-
Stimulate with IL-6 for 15 minutes at 37°C. Include an unstimulated control.[16]
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge cells at 500-600 x g for 5-7 minutes, and discard the supernatant.
-
-
Permeabilization:
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Staining Buffer.
-
Add the fluorochrome-conjugated anti-p-STAT3 antibody at the recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.[18]
-
-
Acquisition:
-
Wash cells twice with Staining Buffer.
-
Resuspend the final cell pellet in an appropriate volume of Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
C. Data Analysis
-
Gate on the cell population of interest based on forward and side scatter (and surface markers, if used).
-
Measure the Median Fluorescence Intensity (MFI) of the p-STAT3 signal for each sample.
-
Calculate the fold change in MFI relative to the unstimulated control and the percent inhibition by momelotinib relative to the stimulated control.
References
- 1. momelotinib - My Cancer Genome [mycancergenome.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Multispecies STAT3 (Phospho) [pY705] ELISA Kit (KHO0481) - Invitrogen [thermofisher.com]
- 7. mesoscale.com [mesoscale.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 18. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cell-Based Assays to Measure Hepcidin Reduction by Momelotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, and uniquely, also inhibits Activin A receptor, type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[1][2][3][4][5][6][7][8][9][10] This dual mechanism of action makes it a promising therapeutic agent, particularly in the context of myelofibrosis, where anemia is a significant complication. A key aspect of momelotinib's anemia-ameliorating effect is its ability to reduce the production of hepcidin, the master regulator of iron homeostasis.[1][3][7][11][12] Elevated hepcidin levels, often driven by inflammatory cytokines such as IL-6 and bone morphogenetic protein (BMP) signaling, lead to iron sequestration and restricted erythropoiesis.[1][8][13][14][15]
Momelotinib counters this by inhibiting both the IL-6/JAK/STAT3 pathway and, more critically, the BMP/ACVR1/SMAD pathway, leading to a decrease in hepcidin transcription.[1][3][4][7][8][9][11][12][13][14][15] This application note provides detailed protocols for cell-based assays to quantify the reduction of hepcidin by momelotinib, enabling researchers to investigate its mechanism of action and screen for novel therapeutic agents.
Signaling Pathways Overview
Momelotinib reduces hepcidin expression by targeting two key signaling pathways in hepatocytes:
-
The BMP/ACVR1/SMAD Pathway: This is the central regulatory pathway for hepcidin production.[13][14][15] BMP ligands (e.g., BMP6) bind to a receptor complex, leading to the phosphorylation of SMAD1/5/8 by ACVR1/ALK2.[1] Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP). Momelotinib directly inhibits the kinase activity of ACVR1/ALK2, thereby blocking this signaling cascade.[1][4][11][12]
-
The IL-6/JAK/STAT3 Pathway: The inflammatory cytokine IL-6 can also induce hepcidin expression.[1][8][9] IL-6 binding to its receptor activates JAK1 and JAK2, which in turn phosphorylate STAT3.[3] Phosphorylated STAT3 then dimerizes and translocates to the nucleus to promote HAMP transcription. Momelotinib's inhibition of JAK1 and JAK2 effectively dampens this inflammatory induction of hepcidin.[9]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of momelotinib on key components of the hepcidin regulatory pathways.
| Target | Assay Type | Momelotinib IC50 (nM) | Reference(s) |
| ACVR1/ALK2 | Enzymatic Assay | 8.4 ± 1.5 | [11][12] |
| JAK1 | Kinase Assay | 26.9 | [9] |
| JAK2 | Kinase Assay | 1.4 | [9] |
Table 1: Inhibitory Concentration (IC50) of Momelotinib on Key Kinases.
| Stimulus | Cell Line | Assay | Momelotinib EC50 (nM) | Reference(s) |
| BMP6 | HepG2 | Hepcidin Production | 651 ± 203 | [11][12] |
Table 2: Effective Concentration (EC50) of Momelotinib on Hepcidin Production.
Experimental Protocols
Cell Culture
The human hepatoma cell line HepG2 is a suitable model for studying hepcidin regulation in vitro.[1][11][12][16][17][18][19]
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Experimental Workflow Diagram
Protocol 1: Hepcidin Protein Quantification by ELISA
This protocol measures the amount of secreted hepcidin protein in the cell culture supernatant.
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
Momelotinib
-
BMP6 (recombinant human)
-
Human Hepcidin ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, Bioworlde)[19][20][21][22]
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (if measuring intracellular hepcidin)[20]
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Momelotinib Treatment: Prepare serial dilutions of momelotinib in culture medium. Remove the old medium from the cells and add 100 µL of the momelotinib dilutions. Incubate for 1-2 hours.
-
Stimulation: Add BMP6 to a final concentration of 10 ng/mL to the appropriate wells.[18] Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[18]
-
Sample Collection: Carefully collect the cell culture supernatant from each well. If desired, wash the cells with PBS and lyse them according to the lysis buffer manufacturer's instructions to measure intracellular hepcidin.[20]
-
ELISA: Perform the hepcidin ELISA on the collected supernatants (and lysates, if applicable) according to the kit manufacturer's protocol.[20][21][22][23][24] This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[21] Calculate the concentration of hepcidin in each sample by comparing its absorbance to the standard curve. Plot the hepcidin concentration against the momelotinib concentration to determine the EC50.
Protocol 2: Hepcidin (HAMP) mRNA Quantification by RT-qPCR
This protocol measures the relative expression of the hepcidin gene (HAMP) in response to momelotinib treatment.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
Momelotinib
-
BMP6
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for HAMP and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density of 5 x 105 cells/well. After 24 hours, treat with momelotinib and stimulate with BMP6 as described in Protocol 1. A shorter incubation time (e.g., 6 hours) is often sufficient for measuring changes in mRNA levels.[1]
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for HAMP and the housekeeping gene, and the qPCR master mix.[26] Run the reaction on a qPCR instrument using a standard thermal cycling protocol.[27]
-
Data Analysis: Determine the cycle threshold (Ct) values for HAMP and the housekeeping gene in each sample. Calculate the relative expression of HAMP using the ΔΔCt method.
Protocol 3: Hepcidin Promoter Activity by Luciferase Reporter Assay
This assay measures the transcriptional activity of the hepcidin promoter in response to momelotinib.
Materials:
-
HepG2 cells
-
24-well or 96-well cell culture plates
-
Luciferase reporter plasmid containing the HAMP promoter upstream of a luciferase gene (e.g., firefly or Renilla luciferase).[16][28]
-
A control plasmid expressing a different luciferase under a constitutive promoter (for normalization).
-
Transfection reagent
-
Momelotinib
-
BMP6
-
Dual-luciferase reporter assay system (e.g., from Promega, Thermo Fisher Scientific)[29][30][31]
-
Luminometer
Procedure:
-
Transfection: Co-transfect HepG2 cells with the HAMP promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Follow the manufacturer's protocol for the transfection reagent.
-
Treatment and Stimulation: After 24 hours of transfection, treat the cells with momelotinib and stimulate with BMP6 as described in Protocol 1.
-
Cell Lysis: After a 6-24 hour incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[32]
-
Luciferase Assay: Measure the activity of both luciferases in the cell lysate using a luminometer according to the dual-luciferase assay kit's instructions.[32] This typically involves adding the luciferase substrate to the lysate and measuring the light output.
-
Data Analysis: Normalize the activity of the HAMP promoter-driven luciferase to the activity of the control luciferase.[31] This accounts for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the momelotinib concentration.
Conclusion
The cell-based assays described in this application note provide robust and reliable methods for quantifying the inhibitory effect of momelotinib on hepcidin production. By employing ELISA, RT-qPCR, and luciferase reporter assays, researchers can gain a comprehensive understanding of momelotinib's mechanism of action on the BMP/ACVR1/SMAD and IL-6/JAK/STAT3 signaling pathways. These protocols can be adapted for high-throughput screening of other potential hepcidin-lowering compounds, contributing to the development of new therapies for anemia of chronic disease and other iron-related disorders.
References
- 1. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 5. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Hepcidin and the BMP-SMAD pathway: An unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepcidin expression in liver cells: evaluation of mRNA levels and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Targeted Mass Spectrometric Assay for Reliable Sensitive Hepcidin Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Hepcidin ELISA - Quantikine DHP250: R&D Systems [rndsystems.com]
- 20. bioworlde.com [bioworlde.com]
- 21. Human Hepcidin 25 (Hepc25) Elisa Kit – AFG Scientific [afgsci.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. hoelzel-biotech.com [hoelzel-biotech.com]
- 24. fn-test.com [fn-test.com]
- 25. frontiersin.org [frontiersin.org]
- 26. bu.edu [bu.edu]
- 27. origene.com [origene.com]
- 28. In Vivo Imaging of Hepcidin Promoter Stimulation by Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. ashpublications.org [ashpublications.org]
- 31. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 32. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges with momelotinib oral bioavailability in animal studies
Momelotinib Oral Bioavailability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of momelotinib in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly low and variable oral bioavailability of momelotinib in our rat studies. What are the potential causes?
A1: Low and variable oral bioavailability of momelotinib in preclinical species like rats can stem from several factors. A primary issue is the significant inter-species differences in metabolism.
-
Disproportionate Metabolism: In humans, momelotinib is extensively metabolized, with a major circulating active metabolite, M21 (a morpholino lactam), contributing significantly to the drug's pharmacological activity.[1][2] However, the formation of M21 is disproportionately higher in humans than in rats or dogs.[1][3] This discrepancy is due to species differences in the enzymes responsible for its formation; M21 is formed by initial cytochrome P450 (CYP) oxidation followed by metabolism via aldehyde oxidase (AO).[1][2] The difference in AO activity between species can lead to different metabolic profiles and exposures.
-
CYP-Mediated Metabolism: Momelotinib is a substrate for multiple CYP enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2.[4][5][6] The expression and activity of these enzymes can vary significantly between species and even between different strains of rats, leading to variable rates of first-pass metabolism and, consequently, variable oral bioavailability.
-
Formulation and Solubility: While momelotinib is generally considered to be rapidly absorbed, its formulation can impact dissolution and absorption rates.[2][4] In a study with healthy human subjects, co-administration with omeprazole (a proton pump inhibitor that raises gastric pH) reduced momelotinib exposure (Cmax and AUC) by over 30%, suggesting that solubility could be pH-dependent and a contributing factor to variable absorption.[7][8]
To troubleshoot, consider investigating the metabolic profile in your specific rat strain and optimizing the vehicle formulation to ensure complete dissolution.
Q2: How does the pharmacokinetic (PK) profile of momelotinib differ between common animal models and humans?
A2: There are notable differences in the PK profiles, particularly concerning the exposure to the active metabolite M21.
-
Metabolite-to-Parent Ratio: In humans, the M21 metabolite circulates at concentrations higher than the parent drug, with a mean M21-to-momelotinib AUC ratio ranging from 1.4 to 2.1.[4][6][9] This is not the case in rats and dogs, where M21 is found in disproportionately lower amounts.[1][2] This is a critical consideration, as M21 retains approximately 40% of the pharmacological activity of momelotinib and is a potent inhibitor of JAK1/2 and ACVR1.[1][4]
-
Dose Proportionality: In humans, momelotinib exposure (Cmax and AUC) increases in a dose-proportional manner for doses up to 300 mg.[5][6] However, at higher doses (400 mg to 800 mg), the increase in exposure is less than dose-proportional.[4][8] Similar dose-dependent absorption limitations may be present in animal models and should be characterized.
Table 1: Summary of Human Steady-State Pharmacokinetic Parameters (200 mg once daily)
| Parameter | Value | Reference |
|---|---|---|
| Cmax (ng/mL) | 479 (61% CV) | [4][5][9] |
| AUCtau (ng·h/mL) | 3,288 (60% CV) | [4][5][9] |
| Tmax (hours) | ~2 | [2][5] |
| Terminal Half-life (hours) | 4 - 8 | [2][4][5] |
| M21-to-Parent AUC Ratio | 1.4 - 2.1 |[4][6][9] |
Troubleshooting Guides
Guide 1: Investigating Low Oral Exposure in a Rodent PK Study
This guide provides a systematic workflow for troubleshooting low oral bioavailability of momelotinib in a rodent pharmacokinetic (PK) study.
Step 1: Verify Formulation and Dosing Procedure
-
Question: Was the compound fully solubilized in the dosing vehicle? Was the dose administered correctly?
-
Action: Visually inspect the dosing formulation for any precipitation. Analyze the concentration of the dosing solution to confirm accuracy. Review the gavage technique to rule out administration errors.
Step 2: Assess Plasma Concentration and Metabolite Profile
-
Question: Is the parent drug detectable? What is the metabolite-to-parent drug ratio?
-
Action: Use a validated LC-MS/MS method to analyze plasma samples. Ensure the assay is sensitive enough to detect low concentrations of momelotinib and its expected metabolites (like M21). A high metabolite-to-parent ratio at early time points could suggest extensive first-pass metabolism.
Step 3: Evaluate In Vitro Metabolic Stability
-
Question: How quickly is momelotinib metabolized by the liver microsomes of the specific animal species/strain being used?
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes from the same species (e.g., Sprague-Dawley rat). This will provide an intrinsic clearance rate and help determine if high first-pass metabolism is the likely culprit.
Step 4: Consider Efflux Transporters
-
Question: Could active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) be limiting absorption?
-
Action: Momelotinib is known to be a BCRP inhibitor.[11] While its direct interaction as a substrate is less detailed, high efflux activity in the gut can be a common cause of low bioavailability for kinase inhibitors. Consider conducting in vitro Caco-2 permeability assays to assess its potential as a substrate for these transporters.
// Nodes start [label="Low Bioavailability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Verify Formulation\n& Dosing Accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Analyze Plasma\nParent & Metabolite Levels", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Assess In Vitro\nMetabolic Stability", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Evaluate Efflux\nTransporter Involvement", fillcolor="#FBBC05", fontcolor="#202124"];
conclusion1 [label="Conclusion: Issue is likely\nformulation/dosing related.", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion2 [label="Conclusion: High first-pass\nmetabolism is likely.", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion3 [label="Conclusion: Poor absorption due\nto efflux is possible.", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2 [label="If formulation is OK"]; step1 -> conclusion1 [label="If formulation is flawed"]; step2 -> step3 [label="If parent drug is low\n& metabolite is high"]; step3 -> conclusion2 [label="If high in vitro clearance"]; step2 -> step4 [label="If parent & metabolite\nare both low"]; step4 -> conclusion3 [label="If high efflux ratio\nin Caco-2 assay"]; }
Caption: Troubleshooting workflow for low momelotinib bioavailability.
Experimental Protocols
Protocol 1: Representative Rodent Oral Pharmacokinetic Study
This protocol is based on the methodology described for a pharmacokinetic study in Wistar rats.[10]
1. Animals:
-
Species: Wistar rats.
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight prior to dosing, with free access to water.[10]
2. Dosing:
-
Drug: Momelotinib.
-
Formulation: Prepare a suspension or solution of momelotinib (e.g., in a vehicle like 0.5% methylcellulose) at the desired concentration.
-
Dose Administration: Administer a single dose (e.g., 50 mg) via oral gavage.[10]
3. Blood Sampling:
-
Collection Times: Collect blood samples at predetermined time points, such as pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[10]
-
Collection Method: Collect approximately 0.25-0.5 mL of blood from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).[10]
-
Plasma Preparation: Centrifuge the blood samples immediately (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the resulting plasma samples at -70°C or lower until analysis.[10]
4. Bioanalysis (LC-MS/MS):
-
Instrumentation: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of momelotinib in plasma.[10]
-
Sample Preparation: Perform a protein precipitation extraction by adding acetonitrile (containing an internal standard, e.g., oclacitinib) to the plasma samples, vortexing, and centrifuging to remove proteins.
-
Chromatography: Separate the analyte on a C18 column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm) with a mobile phase such as acetonitrile and 0.1% formic acid.[10]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode, monitoring for the specific mass-to-charge ratio (m/z) transitions for momelotinib (e.g., 415.4 → 160.4).[10]
5. Data Analysis:
-
Use non-compartmental analysis (NCA) with software like WinNonlin to calculate key PK parameters, including Cmax, Tmax, AUC0-t, and AUC0-inf.
Signaling Pathway Context
Momelotinib functions by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is often dysregulated in myelofibrosis.[4][12] It also uniquely inhibits the ACVR1/ALK2 receptor, which helps to improve anemia by reducing hepcidin levels.[4][9][13]
// Nodes for JAK-STAT Pathway cytokine [label="Pro-inflammatory\nCytokines (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; jak [label="JAK1 / JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; stat [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus_jak [label="Gene Transcription\n(Proliferation, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for ACVR1 Pathway bmp6 [label="BMP6", fillcolor="#F1F3F4", fontcolor="#202124"]; acvr1 [label="ACVR1 (ALK2)", fillcolor="#FBBC05", fontcolor="#202124"]; hepcidin [label="Hepcidin Expression\n(in Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; anemia [label="Anemia\n(Iron Restriction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Momelotinib Node mmb [label="Momelotinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway connections cytokine -> jak -> stat -> nucleus_jak; bmp6 -> acvr1 -> hepcidin -> anemia;
// Inhibition connections mmb -> jak [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; mmb -> acvr1 [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }
Caption: Momelotinib inhibits both the JAK-STAT and ACVR1 pathways.
References
- 1. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite—Resolution for Clinical Development | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relative Bioavailability, Food Effect, and Drug Interaction With Omeprazole of Momelotinib Tablet Formulation in He… [ouci.dntb.gov.ua]
- 8. The Relative Bioavailability, Food Effect, and Drug Interaction With Omeprazole of Momelotinib Tablet Formulation in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. readarticle.org [readarticle.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. drughunter.com [drughunter.com]
- 13. FDA delays review of GSK’s momelotinib for myelofibrosis | pharmaphorum [pharmaphorum.com]
Technical Support Center: Momelotinib and M21 Metabolite Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of the M21 metabolite of momelotinib.
Frequently Asked Questions (FAQs)
Q1: What is the M21 metabolite of momelotinib?
A1: M21 is the major circulating and pharmacologically active metabolite of momelotinib. It is a morpholino lactam formed through the sequential action of cytochrome P450 (CYP) enzymes and aldehyde oxidase.[1] M21 contributes significantly to the overall pharmacological activity of momelotinib, inhibiting Janus kinase (JAK) 1/2 and activin A receptor type 1 (ACVR1).[1][2]
Q2: Which enzymes are responsible for the formation of the M21 metabolite?
A2: The formation of M21 from momelotinib involves a two-step process. Initially, the morpholine ring of momelotinib is oxidized by multiple CYP enzymes, primarily CYP3A4, with contributions from CYP2C8, CYP2C19, CYP2C9, and CYP1A2. This is followed by metabolism via aldehyde oxidase to form M21.[1][3]
Q3: What is the typical plasma concentration ratio of M21 to momelotinib in humans?
A3: In human plasma, M21 is a major circulating metabolite.[1] The mean M21-to-momelotinib ratio for the area under the curve (AUC) typically ranges from 1.4 to 2.1.[3]
Q4: What is the estimated pharmacological activity of M21 compared to momelotinib?
A4: M21 is an active metabolite that contributes to the therapeutic effects of momelotinib. It is estimated to have approximately 40% of the pharmacological activity of the parent drug.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for momelotinib and its M21 metabolite.
Table 1: Steady-State Pharmacokinetic Parameters of Momelotinib and M21 (200 mg once daily)
| Parameter | Momelotinib | M21 Metabolite |
| Cmax (ng/mL) | 479 | Data not consistently reported |
| AUCtau (ng·h/mL) | 3288 | Data not consistently reported |
| Tmax (h) | 2 | Similar to parent drug |
| Terminal Half-life (h) | 4 - 8 | Similar to parent drug |
| Metabolite-to-Parent AUC Ratio | N/A | 1.4 - 2.1[3] |
Data is presented as mean values. Cmax = Maximum plasma concentration; AUCtau = Area under the plasma concentration-time curve over a dosing interval; Tmax = Time to reach Cmax.
Table 2: In Vitro Pharmacology of Momelotinib and M21
| Target | Momelotinib IC50 (nM) | M21 Metabolite IC50 (nM) |
| JAK1 | Potent inhibitor | Less potent than parent |
| JAK2 | Potent inhibitor | Less potent than parent |
| ACVR1 | Potent inhibitor | Potent inhibitor |
IC50 = Half-maximal inhibitory concentration. "Potent inhibitor" indicates significant activity, though specific IC50 values for M21 are not consistently available in the provided search results.
Experimental Protocols
A detailed, validated experimental protocol for the simultaneous quantification of momelotinib and M21 in human plasma using LC-MS/MS is crucial for accurate bioanalysis. While a specific published method for simultaneous analysis was not found in the search results, a method for momelotinib in rat plasma can be adapted.[4][5]
Recommended LC-MS/MS Method Development Workflow
Caption: Workflow for LC-MS/MS analysis of momelotinib and M21.
Detailed Methodological Steps:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (IS). A stable isotope-labeled momelotinib and M21 would be ideal.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution should be optimized to ensure separation of momelotinib, M21, and any potential interfering substances. A starting point could be:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Momelotinib: m/z 415.2 → 160.1 (This is a likely transition based on the rat plasma method, but should be optimized).[4]
-
M21 Metabolite: The precursor ion will be higher than momelotinib due to the addition of an oxygen atom and loss of two hydrogen atoms. The exact m/z would need to be determined by infusion of an M21 standard. The product ion would also need to be determined experimentally.
-
Internal Standard: MRM transition for the stable isotope-labeled IS should be determined.
-
-
Troubleshooting Guide
Signaling Pathway of Momelotinib and M21
Caption: Metabolism and targets of momelotinib and M21.
Common LC-MS/MS Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Signal for M21 | - Incorrect MRM transition. - Poor ionization of M21. - M21 instability in the sample. - Inefficient extraction. | - Optimize MRM transition for M21 using a standard. - Adjust mobile phase pH to promote ionization. - Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles. - Evaluate different extraction methods (e.g., solid-phase extraction). |
| High Background Noise | - Contamination of the mobile phase, LC system, or mass spectrometer. - Matrix effects from plasma components. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the LC system and clean the mass spectrometer source. - Improve sample cleanup to remove interfering substances. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation. - Inappropriate mobile phase composition. - Sample overload. | - Replace the analytical column. - Adjust the mobile phase composition and gradient. - Dilute the sample. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column equilibration issues. | - Ensure proper solvent mixing and pump performance. - Use a column oven to maintain a stable temperature. - Ensure adequate column equilibration time between injections. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous plasma components affecting ionization. | - Use a stable isotope-labeled internal standard for both momelotinib and M21 to compensate for matrix effects. - Optimize chromatographic separation to move the analytes away from interfering peaks. - Evaluate different sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction). |
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for M21 metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. readarticle.org [readarticle.org]
- 5. researchgate.net [researchgate.net]
overcoming resistance to momelotinib in cancer cell lines
Welcome to the technical support center for researchers investigating momelotinib in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of momelotinib?
Momelotinib is an ATP-competitive small molecule inhibitor that primarily targets Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2][3] Its therapeutic effect in myelofibrosis is attributed to the suppression of the hyperactive JAK-STAT signaling pathway, which is crucial for the proliferation and survival of malignant hematopoietic cells.[1][3][4] Additionally, its inhibition of ACVR1 leads to the downregulation of hepcidin, which can improve anemia associated with the disease.[1][3][5]
Q2: My cancer cell line is showing decreased sensitivity to momelotinib. What are the potential mechanisms of resistance?
While specific resistance mechanisms to momelotinib are still under investigation, acquired resistance to JAK inhibitors can occur through several mechanisms. One potential mechanism is the acquisition of mutations in the drug's target kinase. For instance, the JAK2 p.G993A mutation, located in the ATP-binding site, has been shown to confer resistance to some type-I and type-II JAK inhibitors.[6][7] It is plausible that similar mutations could reduce the binding affinity of momelotinib. Another potential mechanism is the activation of bypass signaling pathways that circumvent the need for JAK/STAT signaling for cell survival and proliferation.[8]
Q3: Are there any combination therapies that can overcome momelotinib resistance or show synergistic effects?
Yes, combination therapies are a promising strategy. For example, combining momelotinib with a histone deacetylase (HDAC) inhibitor, such as citarinostat, has demonstrated strong synergistic cytotoxic effects in various lymphoid malignant cell lines.[9][10] This combination has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9][10] While this study was not conducted in momelotinib-resistant cells, the synergistic effect suggests it could be a viable strategy to overcome resistance.
Troubleshooting Guides
Issue 1: Gradual loss of momelotinib efficacy in long-term cell culture.
Possible Cause: Your cell line may be developing acquired resistance to momelotinib. This can occur through the selection and expansion of a subpopulation of cells with resistance-conferring mutations or the activation of compensatory signaling pathways.
Suggested Solution:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanism (Optional):
-
Sequence the JAK2 kinase domain to check for mutations like p.G993A.
-
Perform a phospho-proteomic screen to identify upregulated signaling pathways.
-
-
Test Combination Therapies: Based on preclinical data, consider evaluating the synergistic effects of momelotinib with an HDAC inhibitor like citarinostat.
Issue 2: High variability in cell viability assay results.
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the viability assay itself can lead to high variability.
Suggested Solution:
-
Optimize Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells of your microplate.
-
Proper Drug Dilution: Prepare fresh drug dilutions for each experiment and ensure thorough mixing when adding to the wells.
-
Assay Incubation Time: Optimize the incubation time for your specific cell line and viability reagent.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) and untreated controls.
Data Presentation
Table 1: In Vitro IC50 Values for Momelotinib and Citarinostat in Lymphoid Cell Lines
| Cell Line | Momelotinib IC50 (µM) | Citarinostat IC50 (µM) |
| WSU-NHL | 2.5 | 8.0 |
| RL | 3.0 | 10.0 |
| Karpas-422 | 1.8 | 6.0 |
| Jeko-1 | 4.2 | 15.0 |
| Hut-78 | 5.5 | 20.0 |
| Karpas-299 | 3.8 | 12.0 |
| L-540 | 6.0 | 25.0 |
| RPMI8226 | 9.6 | 50.0 |
| U266 | 7.5 | 40.0 |
| Mec-1 | 8.2 | 45.0 |
| Granta-519 | >10 | >50 |
| L-1236 | >10 | >50 |
Data adapted from a study on the synergistic effects of momelotinib and citarinostat. Note that Granta-519 and L-1236 cell lines were less sensitive to both drugs.[9][10]
Table 2: Combination Index (CI) for Momelotinib and Citarinostat in Sensitive Lymphoid Cell Lines
| Cell Line | Combination (4 µM Citarinostat + 1 µM Momelotinib) CI Value | Interpretation |
| WSU-NHL | < 0.60 | Synergy |
| RL | < 0.60 | Synergy |
| Karpas-422 | < 0.60 | Synergy |
| Jeko-1 | < 0.60 | Synergy |
| Hut-78 | < 0.60 | Synergy |
| Karpas-299 | < 0.60 | Synergy |
| L-540 | < 0.60 | Synergy |
| RPMI8226 | < 0.60 | Synergy |
| U266 | < 0.60 | Synergy |
| Mec-1 | < 0.60 | Synergy |
CI < 1 indicates a synergistic effect. Data indicates strong synergy in the sensitive cell lines.[9][10]
Experimental Protocols
Protocol 1: Generation of a Momelotinib-Resistant Cell Line
This protocol describes a method for generating a momelotinib-resistant cancer cell line using stepwise increases in drug concentration.
-
Determine Initial IC50: Culture the parental cancer cell line and determine the initial IC50 of momelotinib using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by continuously exposing the cells to momelotinib at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of momelotinib in a stepwise manner (e.g., 1.5x to 2x increments).
-
Repeat and Expand: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of momelotinib (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50 compared to the parental line and perform further molecular characterization.
Protocol 2: Cell Viability Assay for Synergy Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of momelotinib and the combination drug (e.g., citarinostat), both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for the assessment of drug effects on cell proliferation (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[12][13]
Protocol 3: Western Blot for p-JAK2 and p-STAT3
-
Cell Lysis: Treat cells with momelotinib and/or other compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) overnight at 4°C. Also, probe separate blots with antibodies for total JAK2 and STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-JAK2 and p-STAT3 to their respective total protein levels.
Visualizations
Caption: Workflow for developing and testing strategies to overcome momelotinib resistance.
Caption: Momelotinib targets the JAK/STAT pathway; resistance may arise from mutations or bypass signals.
Caption: Momelotinib and HDAC inhibitors may synergistically induce apoptosis by targeting key survival pathways.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. momelotinib - My Cancer Genome [mycancergenome.org]
- 5. Real world outcomes of momelotinib in myelofibrosis patients with anemia: results from the MOMGEMFIN study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Momelotinib Treatment in Primary Patient Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with momelotinib in primary patient samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of momelotinib?
Momelotinib is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1) and JAK2, with IC50 values of 11 nM and 18 nM, respectively.[1] It also exhibits inhibitory activity against Activin A receptor, type I (ACVR1), also known as ALK2.[2][3][4][5] This dual inhibition is key to its therapeutic effects. Inhibition of the JAK-STAT pathway addresses splenomegaly and systemic symptoms in myelofibrosis, while ACVR1 inhibition leads to a decrease in hepcidin levels, which improves anemia by increasing iron availability for erythropoiesis.[5][6][7]
Q2: What is the recommended starting dose of momelotinib in clinical settings?
The recommended clinical dose for momelotinib is 200 mg taken orally once daily.[3]
Q3: What are the solubility and storage recommendations for momelotinib for in vitro experiments?
Momelotinib is soluble in DMSO at a concentration of 83 mg/mL (200.26 mM).[1] For long-term storage, it is recommended to store the powder at -20°C in the dark for up to 3 years.[8] Stock solutions in DMSO can also be stored at -20°C or -80°C; however, repeated freeze-thaw cycles should be avoided.[9] It is slightly soluble in water.[10]
Q4: What are the known off-target effects of momelotinib?
Besides JAK1, JAK2, and ACVR1, momelotinib has been shown to inhibit other kinases, including JAK3 and TYK2, although with less selectivity.[2] Preclinical studies have also indicated inhibitory effects on CDK2/cyclin A, JNK1, ROCK2, TBK1, PKD3, and PRKD1 at IC50 values below 100 nM.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with momelotinib and primary patient samples.
Issue 1: High variability in cell viability after isolating and culturing primary patient samples.
-
Potential Cause: The health and viability of primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), can be highly variable between patients and can be affected by the isolation and handling procedures. Extended time between blood collection and PBMC isolation can negatively impact cell viability and function, particularly of NK cells.[11]
-
Troubleshooting Steps:
-
Standardize Isolation Protocol: Use a consistent protocol for PBMC isolation, such as density gradient centrifugation with Ficoll-Paque.[12] Ensure all reagents and centrifuges are at room temperature during isolation.[13]
-
Minimize Processing Time: Isolate PBMCs as soon as possible after blood collection, ideally within 6 hours, to maintain optimal viability and functionality.[11]
-
Assess Viability Accurately: Use a reliable method to determine cell viability, such as trypan blue exclusion or automated cell counters.[12][14] For cryopreserved samples, assess viability after thawing and after an overnight rest period for a more accurate measure of cell health.[13]
-
Establish a Viability Threshold: Set a minimum viability threshold (e.g., >70-75%) for including a sample in an experiment to ensure reproducibility.[13]
-
Issue 2: Inconsistent results in downstream assays (e.g., Western blot, flow cytometry).
-
Potential Cause: Inconsistent drug concentration, incubation times, or technical variability in the assay itself can lead to unreliable results.
-
Troubleshooting Steps:
-
Freshly Prepare Momelotinib: Prepare fresh dilutions of momelotinib from a stock solution for each experiment to ensure consistent potency.
-
Optimize Momelotinib Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific primary cell type and assay. Based on preclinical data, IC50 values for cell proliferation can range from the low nanomolar to the low micromolar range depending on the cell type.[1][9]
-
Use Appropriate Controls: Include vehicle-only (DMSO) controls, untreated controls, and positive controls (if applicable) in every experiment.
-
Standardize Assay Protocols: Follow a standardized and well-documented protocol for all downstream assays to minimize technical variability. For Western blotting, ensure equal protein loading.[15] For flow cytometry, use consistent antibody panels and instrument settings.[16][17]
-
Issue 3: Difficulty in interpreting phosphorylation status of STAT proteins.
-
Potential Cause: The dynamic nature of phosphorylation and potential for phosphatase activity during sample preparation can make it challenging to accurately measure changes in STAT phosphorylation.
-
Troubleshooting Steps:
-
Immediate Fixation: For phospho-flow cytometry, fix the cells immediately after momelotinib treatment to preserve the phosphorylation status of intracellular proteins.[16][18]
-
Use Phosphatase Inhibitors: When preparing cell lysates for Western blotting, include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target proteins.
-
Cytokine Stimulation: To enhance the signal for pSTAT inhibition, consider stimulating the cells with a relevant cytokine (e.g., IL-6 for pSTAT3, IL-2 or IL-7 for pSTAT5) in the presence and absence of momelotinib.[17]
-
Include Proper Controls: Use unstimulated and cytokine-stimulated controls to establish the baseline and maximum phosphorylation levels.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Momelotinib
| Target/Cell Line | Assay Type | IC50 | Reference |
| JAK1 | Kinase Assay | 11 nM | [1] |
| JAK2 | Kinase Assay | 18 nM | [1] |
| JAK3 | Kinase Assay | 155 nM | [19] |
| TYK2 | Kinase Assay | 17 nM | [19] |
| Ba/F3-wt (IL-3 stimulated) | Cell Proliferation | 1400 nM | [1][20] |
| Ba/F3-MPLW515L | Cell Proliferation | 200 nM | [1][20] |
| Ba/F3-TEL-JAK2 | Cell Proliferation | 700 nM | [1][9][20] |
| CHRF-288-11 | Cell Proliferation | 1 nM | [1][20] |
| HEL cells (JAK2V617F) | STAT-5 Phosphorylation | 400 nM | [19] |
| Primary PV cells (JAK2V617F) | Erythroid Colony Growth | 2-4 µM | [1][20] |
Experimental Protocols
Protocol 1: Momelotinib Treatment of Primary PBMCs for Viability Assessment
Objective: To assess the cytotoxic effect of momelotinib on primary PBMCs from myelofibrosis patients.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Seeding: Count the viable cells using trypan blue exclusion. Seed 1 x 10^5 to 5 x 10^5 cells per well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS and 1% antibiotic solution.[12]
-
Momelotinib Preparation: Prepare a stock solution of momelotinib in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the momelotinib dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 to 72 hours.[1][12][20]
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a fluorescence-based viability stain.
Protocol 2: Analysis of STAT3 Phosphorylation by Flow Cytometry
Objective: To measure the effect of momelotinib on IL-6-induced STAT3 phosphorylation in primary myelofibrosis patient PBMCs.
Methodology:
-
PBMC Preparation: Isolate and rest PBMCs as described in Protocol 1.
-
Momelotinib Pre-treatment: Pre-incubate the cells with various concentrations of momelotinib or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 100 ng/mL) for 15 minutes at 37°C.[17] Include an unstimulated control.
-
Fixation and Permeabilization: Immediately after stimulation, fix the cells with a formaldehyde-based buffer and then permeabilize with ice-cold methanol.[16][18]
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14 to identify T-cells and monocytes) and an antibody specific for phosphorylated STAT3 (pSTAT3).[17]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the pSTAT3 signal within the defined cell populations.
Protocol 3: Western Blot Analysis of the JAK/STAT Pathway
Objective: To determine the effect of momelotinib on the phosphorylation of JAK2 and STAT3 in primary myelofibrosis patient cells.
Methodology:
-
Cell Treatment and Lysis: Treat primary cells with momelotinib as described above. After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against pJAK2, total JAK2, pSTAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).[15][21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualization
Caption: Momelotinib's dual inhibition of JAK/STAT and ACVR1 pathways.
Caption: Workflow for analyzing pSTAT3 inhibition by momelotinib.
Caption: Logical troubleshooting flow for momelotinib experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Momelotinib in Myelofibrosis Patients With Thrombocytopenia: Post Hoc Analysis From Three Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momelotinib for the treatment of myelofibrosis with anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Momelotinib Mesylate | inhibitor of JAK1/JAK2 | CAS# 1056636-07-7 | InvivoChem [invivochem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Effect of delayed isolation of peripheral blood mononuclear cells on cell viability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Laboratory Synthesis of Momelotinib Dihydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of momelotinib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for momelotinib?
A1: There are two main routes reported for the synthesis of momelotinib. The first involves a palladium-catalyzed Suzuki coupling reaction to form a key 2-chloro-4-phenylpyrimidine intermediate.[1][2] However, this method uses expensive palladium catalysts and phosphine ligands, which can lead to challenges in removing heavy metal residues from the final product.[1] A more recent, convergent, and practical approach avoids palladium catalysis altogether.[1][2] This improved route relies on the cyclization of 1-(4-morpholinophenyl)guanidine with an enaminone intermediate, which is generally more cost-effective and suitable for scale-up production.[1][3][4]
Q2: What are the key intermediates in the preferred convergent synthesis route?
A2: The key intermediates for the more practical, palladium-free synthesis are:
-
1-(4-morpholinophenyl)guanidine: Prepared from 4-morpholinoaniline and cyanamide.[1][2]
-
Methyl 4-(3-(dimethylamino)acryloyl)benzoate: An enaminone intermediate synthesized from methyl 4-acetylbenzoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
-
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid: The penultimate intermediate formed after cyclization and ester hydrolysis, which then undergoes amidation to yield momelotinib.[1][5]
Q3: Why is the final product typically isolated as a dihydrochloride salt?
A3: Momelotinib free base has limited aqueous solubility.[6] Converting it to the dihydrochloride salt is a common strategy in pharmaceutical development to improve properties like stability and facilitate formulation.[6][7] The salt form can exist as a monohydrate, and controlling water activity during its formation is important for achieving a consistent crystalline phase.[6] Furthermore, the process of forming a salt and then, if needed, neutralizing it back to the free base can be an effective final purification step to improve chemical purity.[7]
Q4: What is the mechanism of action of momelotinib?
A4: Momelotinib is an ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively.[1] The JAK-STAT signaling pathway is a major mediator of cytokine activity, and its dysregulation is a hallmark of myelofibrosis.[8][9] By inhibiting JAK1/2, momelotinib suppresses this pathway. Additionally, momelotinib inhibits the activin A receptor type 1 (ACVR1), which reduces hepcidin production, making more iron available for red blood cell production and thus helping to address the anemia associated with myelofibrosis.[9][10]
Troubleshooting Guide
Problem: Low yield during the pyrimidine ring formation (cyclization step).
Answer: This key step involves the condensation of 1-(4-morpholinophenyl)guanidine and methyl 4-(3-(dimethylamino)acryloyl)benzoate.[1]
-
Purity of Intermediates: Ensure the starting guanidine and enaminone intermediates are of high purity. Impurities can interfere with the cyclization reaction.
-
Reaction Conditions: The reaction is typically run at reflux in a solvent like acetonitrile for several hours.[1] Ensure the temperature is maintained consistently to drive the reaction to completion. One reported protocol specifies heating to reflux for 10 hours.[1]
-
Stoichiometry: Use near-equimolar amounts of the two key intermediates. An excess of one may lead to side products and complicate purification.
Problem: The ester hydrolysis step is slow or incomplete.
Answer: The hydrolysis of the methyl ester to the carboxylic acid is a critical step before the final amidation.[1]
-
Choice of Base: Strong bases like sodium hydroxide or lithium hydroxide are used. Ensure the correct stoichiometry of the base is used to drive the saponification.[11]
-
Solvent System: A mixture of solvents like methanol and water is often used to ensure the solubility of both the ester and the hydroxide base.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed before proceeding with acidic workup.
Problem: The final amidation reaction to form momelotinib has a poor yield.
Answer: The final step is a condensation reaction between 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid and glycinonitrile hydrochloride (or aminoacetonitrile hydrochloride).[1][5]
-
Coupling Reagents: This reaction requires peptide coupling agents. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxybenzotriazole (HOBt).[1][5] Ensure these reagents are fresh and not degraded.
-
Base: A non-nucleophilic base, such as triethylamine (Et3N), is typically added to neutralize the hydrochloride salt of the amine and facilitate the coupling.[5]
-
Temperature: The reaction is generally stirred at room temperature overnight.[5] Avoid excessive heating, which can degrade the coupling agents and the product.
Problem: The final this compound product has low purity.
Answer: Achieving high purity (>99%) is essential.
-
Purification of Free Base: Before salt formation, the momelotinib free base should be purified. Recrystallization is an effective method. One reported procedure uses a mixed solvent system of ethanol/ethyl acetate (EtOH/EtOAc) to purify the crude product, yielding an off-white solid.[1]
-
Salt Formation as Purification: The formation of the dihydrochloride salt itself is a purification step.[7] After treating the free base with concentrated HCl in a suitable solvent like ethanol/water, slow cooling (e.g., from 60°C to 4°C over 12 hours) can selectively crystallize the desired salt, leaving impurities in the mother liquor.[6]
-
Washing: Ensure the filtered solid is washed adequately with appropriate solvents to remove residual impurities. For the free base, an EtOH/EtOAc mixture is used, while water is used for washing the acid intermediate.[1]
Data Presentation
Table 1: Comparison of Momelotinib Synthetic Routes
| Parameter | Route A: Palladium-Catalyzed | Route B: Convergent, Palladium-Free |
| Key Reaction | Suzuki Coupling[2] | Cyclization / Condensation[1][4] |
| Starting Materials | 2,4-dichloropyrimidine, (4-(ethoxycarbonyl)phenyl)boronic acid[2] | 4-morpholinoaniline, methyl 4-acetylbenzoate[1][2] |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄)[2] | None required for key C-C/C-N bond formations[1] |
| Overall Yield | ~47% over 4 steps (reported example)[2] | 43.2% over 5 steps; 52.5% over 4 steps[1][3] |
| Key Challenges | Use of expensive catalyst/ligands; difficult removal of heavy metal residues.[1] | Requires careful control of cyclization conditions. |
| Suitability | Laboratory scale | Cost-effective, suitable for industrial scale-up.[1][2] |
Table 2: Known Momelotinib-Related Impurities
| Impurity Name | Molecular Formula | Molecular Weight |
| Momelotinib Acid Impurity[12] | C₂₁H₂₀N₄O₃ | 376.41 |
| methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate[12] | C₂₂H₂₂N₄O₃ | 390.44 |
| 4-(2-((4-(3-Oxomorpholino)phenyl)amino)pyrimidin-4-yl)benzoic Acid | C₂₁H₁₈N₄O₄ | 390.40 |
| N-(Cyanomethyl)-4-(2-((4-(3-oxomorpholino)phenyl)amino)pyrimidin-4-yl)benzamide | C₂₃H₂₀N₆O₃ | 428.45 |
Experimental Protocols
Representative Protocol: Convergent Synthesis of Momelotinib (Route B)
This protocol is adapted from a reported decagram-scale synthesis.[1]
Step 1: Synthesis of 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (Intermediate 10)
-
Guanidine Formation: 4-Morpholinoaniline is treated with 2-3 equivalents of cyanamide in ethanol to yield 1-(4-morpholinophenyl)guanidine.[1]
-
Enaminone Formation: Methyl 4-acetylbenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene to yield methyl 4-(3-(dimethylamino)acryloyl)benzoate.[1]
-
Cyclization: A suspension of 1-(4-morpholinophenyl)guanidine (1.0 eq) and methyl 4-(3-(dimethylamino)acryloyl)benzoate (1.0 eq) is stirred in acetonitrile and heated to reflux for 10 hours. The mixture is cooled, and the resulting solid (methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate) is collected by filtration.[1]
-
Ester Hydrolysis: The methyl ester intermediate is hydrolyzed using a base such as NaOH in a methanol/water solvent system. After reaction completion, the mixture is acidified with concentrated HCl to a pH of ~4. The resulting solid precipitate (the carboxylic acid) is filtered, washed with water, and dried.[1]
Step 2: Synthesis of Momelotinib Free Base (1)
-
To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add glycinonitrile hydrochloride (1.0 eq), HOBt (1.2 eq), and EDCI·HCl (1.2 eq).[1]
-
Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC/HPLC).
-
Perform an aqueous workup. The crude product is often purified by recrystallization from a 1:2 (v/v) mixture of EtOH/EtOAc.[1]
-
The purified solid is collected by filtration, washed with the recrystallization solvent, and dried to afford momelotinib free base as an off-white solid.[1]
Step 3: Formation of this compound
-
Dissolve the purified momelotinib free base in a suitable solvent mixture such as ethanol/water.[6]
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid with vigorous stirring, maintaining the temperature below 40°C.[1]
-
Control the crystallization by slow cooling to allow for the formation of well-defined crystals.[6]
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.
Visualizations
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Momelotinib synthesis - chemicalbook [chemicalbook.com]
- 6. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]
- 7. WO2023152773A1 - Solid forms of momelotinib salts and improved processes for the preparation of momelotinib - Google Patents [patents.google.com]
- 8. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momelotinib Hydrochloride Hydrate | C23H26Cl2N6O3 | CID 102514733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]
- 12. Momelotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Validation & Comparative
Momelotinib and Ruxolitinib: A Comparative Analysis of Efficacy in Preclinical Myelofibrosis Models
A deep dive into the preclinical data reveals distinct mechanistic signatures for momelotinib and ruxolitinib in the context of myelofibrosis. While both potently inhibit the core JAK/STAT signaling pathway implicated in the disease, momelotinib's unique ability to also inhibit ACVR1 provides a clear advantage in addressing myelofibrosis-associated anemia, a key differentiator observed in both cellular and animal models.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a central driver of the disease. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first targeted therapy approved for MF, demonstrating significant efficacy in reducing spleen size and symptom burden. Momelotinib, another JAK1/JAK2 inhibitor, has emerged as a critical alternative, distinguished by its additional inhibitory activity against activin A receptor, type I (ACVR1), also known as ALK2.[1] This dual-inhibitory mechanism uniquely positions momelotinib to address not only the proliferative aspects of MF but also the associated anemia, a common and challenging complication of the disease.
Mechanism of Action: Differentiated Targeting
Both ruxolitinib and momelotinib exert their primary therapeutic effect by inhibiting JAK1 and JAK2, key kinases in a signaling cascade that promotes the growth and survival of myeloid cells and drives the production of inflammatory cytokines.[1] However, momelotinib's inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin, sets it apart.[2][3] By inhibiting ACVR1, momelotinib reduces hepcidin production, leading to increased iron availability for erythropoiesis and thereby ameliorating anemia.[1][2] Ruxolitinib does not share this activity on the ACVR1 pathway.[1][3]
Quantitative Efficacy in Preclinical Models
Head-to-head comparisons in enzymatic and cellular assays reveal nuances in the inhibitory profiles of momelotinib and ruxolitinib. While ruxolitinib is a more potent inhibitor of JAK2 in enzymatic assays, both drugs show activity in the nanomolar range against JAK-dependent cell signaling.[4]
| Target / Assay | Momelotinib IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Reference |
| Enzymatic Assays (1 mM ATP) | |||
| JAK2 | 51 | 4 | [4] |
| Cellular Assays | |||
| pSTAT5 Inhibition (SET2 cells) | 205 | 14 | [4] |
| ACVR1 (ALK2) Inhibition | Inhibits | No Activity | [1][3] |
Table 1: Comparative in vitro inhibitory activity of momelotinib and ruxolitinib. IC₅₀ values represent the concentration required for 50% inhibition.
In a key preclinical study using a rat model of anemia of chronic disease, momelotinib treatment led to a dose-responsive reduction in serum hepcidin and an amelioration of anemia.[2] In contrast, ruxolitinib had no effect on either hepcidin levels or anemia in the same model, providing strong in vivo evidence for momelotinib's distinct mechanism of action.[2]
| Animal Model | Treatment | Key Finding | Reference |
| Rat Model of Anemia | Momelotinib | Dose-dependent decrease in serum hepcidin, amelioration of anemia | [2] |
| Rat Model of Anemia | Ruxolitinib | No effect on hepcidin or anemia | [2] |
Table 2: Comparative in vivo effects on anemia in a rat model.
Experimental Protocols
In Vitro Kinase and Cellular Assays
1. Enzymatic Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of compounds on purified kinase enzymes (e.g., JAK2, ACVR1).
-
Methodology: Recombinant human kinase enzymes are incubated with a specific substrate and ATP (e.g., at a physiological concentration of 1 mM).[4] The compounds (momelotinib, ruxolitinib) are added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric or fluorescence-based method. The IC₅₀ value is calculated by plotting kinase activity against compound concentration.
2. Cellular Phospho-STAT (pSTAT) Assay:
-
Objective: To measure the inhibition of JAK-mediated signaling within a cellular context.
-
Methodology: A JAK2-dependent human cell line, such as SET2, is used.[4] Cells are cultured and then treated with a range of concentrations of the inhibitor (momelotinib or ruxolitinib) for a defined period. The cells are then lysed, and the levels of phosphorylated STAT5 (pSTAT5), a direct downstream target of JAK2, are quantified using methods like ELISA or flow cytometry. The IC₅₀ is determined as the concentration of the drug that reduces pSTAT5 levels by 50%.
In Vivo Myelofibrosis Mouse Model
The most common preclinical models for myelofibrosis involve the transplantation of bone marrow cells expressing the JAK2V617F mutation into irradiated recipient mice, which recapitulates key features of the human disease, including splenomegaly, leukocytosis, and eventual bone marrow fibrosis.[5][6]
1. Model Generation:
-
Source of Cells: Bone marrow cells are harvested from donor mice that are transgenic for or have been retrovirally transduced with the human JAK2V617F mutation.[7]
-
Recipient Mice: Syngeneic recipient mice (e.g., Balb/c or C57BL/6) are lethally irradiated to ablate their native hematopoietic system.[7]
-
Transplantation: A specified number of JAK2V617F-expressing bone marrow cells (e.g., 3 x 10⁶ cells) are injected into the recipient mice, typically via the tail vein.[7]
2. Treatment Protocol:
-
Disease Establishment: Mice are monitored for a period of approximately 4 weeks to allow for engraftment and the development of a myelofibrotic phenotype (e.g., elevated white blood cell counts, splenomegaly).[7]
-
Randomization and Dosing: Mice are then randomized into treatment cohorts: vehicle control, ruxolitinib, and momelotinib. Drugs are typically administered daily via oral gavage for a specified duration (e.g., 8 weeks).[7]
3. Efficacy Assessment:
-
Hematological Parameters: Blood is collected periodically to perform complete blood counts (CBCs) to monitor red blood cells, white blood cells, and platelets.
-
Spleen and Liver Size: At the end of the study, mice are euthanized, and spleens and livers are weighed to assess for reduction in organomegaly.
-
Histopathology: Bone marrow and spleen tissues are collected, sectioned, and stained (e.g., with reticulin stain) to assess the degree of bone marrow fibrosis and cellular infiltration.
-
Cytokine Analysis: Blood serum is analyzed to measure levels of key inflammatory cytokines.
Conclusion
Preclinical models provide a critical platform for dissecting the comparative efficacy and mechanisms of momelotinib and ruxolitinib. The data consistently demonstrate that while both are effective inhibitors of the pathogenic JAK/STAT pathway, momelotinib possesses a distinct and clinically relevant advantage through its inhibition of ACVR1. This secondary mechanism directly addresses the anemia of myelofibrosis by modulating iron metabolism, an effect not observed with ruxolitinib in preclinical models. These foundational studies provide a strong rationale for the differentiated clinical profile of momelotinib, particularly its utility in myelofibrosis patients with anemia.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Momelotinib and Pacritinib on ACVR1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Janus kinase (JAK) inhibitors, momelotinib and pacritinib, with a specific focus on their inhibitory activity against Activin A receptor, type I (ACVR1), also known as ALK2. Both agents have demonstrated a dual inhibitory mechanism, targeting both the JAK-STAT pathway, crucial in myelofibrosis (MF), and the ACVR1 pathway, which plays a significant role in iron homeostasis and erythropoiesis. This unique characteristic distinguishes them from other JAK inhibitors and is linked to their beneficial effects on anemia in patients with MF.[1][2][3]
Mechanism of Action: ACVR1 Inhibition and Anemia Improvement
Myelofibrosis is often associated with anemia, which can be exacerbated by some JAK inhibitors.[4] Momelotinib and pacritinib, however, have been shown to improve anemia.[1][2][3] This effect is attributed to their ability to inhibit ACVR1.[1][2][3] ACVR1 is a key regulator of hepcidin, a hormone that controls iron availability.[5][6] By inhibiting ACVR1, these drugs suppress hepcidin production, leading to increased iron mobilization and subsequent improvement in red blood cell production.[1][2][3][6] The inhibition of ACVR1 by both momelotinib and pacritinib has been shown to decrease downstream SMAD signaling, a critical step in the hepcidin regulatory pathway.[7][8][9]
Quantitative Comparison of ACVR1 Inhibition
In vitro studies have demonstrated that both momelotinib and pacritinib are potent inhibitors of ACVR1. However, comparative data indicate that pacritinib exhibits a higher potency for ACVR1 inhibition than momelotinib.
| Inhibitor | Mean IC50 (nM) for ACVR1 | Potency Comparison | Reference |
| Pacritinib | 16.7 | ~4-fold higher than momelotinib | [7][8][9][10][11] |
| Momelotinib | 52.5 | - | [7][8][9][10][11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The inhibitory activity of momelotinib and pacritinib against ACVR1 was determined using in vitro kinase assays. A commonly cited method is the HotSpot assay platform.
ACVR1 Inhibition Assay (HotSpot Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds (momelotinib and pacritinib) against the ACVR1 kinase.
-
Methodology:
-
The assay is typically performed by a commercial provider such as Reaction Biology Corporation.[10][12]
-
A 10-dose IC50 determination is conducted with a 3-fold serial dilution of the test compounds, starting at a concentration of 10 μM.[12]
-
The enzymatic activity of ACVR1 is measured in the presence of varying concentrations of the inhibitors.
-
A positive control inhibitor (e.g., LDN 193189) is run in parallel for assay validation.[10]
-
The IC50 value is calculated from the resulting dose-response curve, typically from duplicate assays, and represents the concentration of the inhibitor required to reduce the enzymatic activity of ACVR1 by 50%.[10]
-
Signaling Pathway and Inhibition
The diagram below illustrates the signaling pathway involving ACVR1 and the points of inhibition by momelotinib and pacritinib.
Caption: ACVR1 signaling pathway and points of inhibition by momelotinib and pacritinib.
Summary of Findings
Both momelotinib and pacritinib are effective inhibitors of ACVR1, a key mechanism contributing to their anemia benefit in myelofibrosis.[1][2][3] Quantitative analysis of their inhibitory potential reveals that pacritinib is a more potent inhibitor of ACVR1 in vitro, with an IC50 approximately four times lower than that of momelotinib.[7][10] This difference in potency may have clinical implications and warrants further investigation in comparative clinical trials. The understanding of their shared mechanism of action on the ACVR1-hepcidin axis provides a strong rationale for their use in anemic myelofibrosis patients and opens avenues for exploring their therapeutic potential in other disorders characterized by iron-restricted erythropoiesis.[1][2][3]
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. targetedonc.com [targetedonc.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Study Investigates Mechanism Behind Anemia Benefit of Pacritinib | Blood Cancers Today [bloodcancerstoday.com]
- 12. onclive.com [onclive.com]
A Head-to-Head Showdown: JAK Inhibitors for Splenomegaly Reduction in Myelofibrosis
For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitors for the treatment of myelofibrosis-associated splenomegaly is evolving rapidly. This guide provides an objective, data-driven comparison of the leading JAK inhibitors, focusing on their efficacy in spleen volume reduction, supported by detailed experimental data from pivotal clinical trials.
Myelofibrosis, a chronic myeloproliferative neoplasm, is characterized by bone marrow fibrosis, constitutional symptoms, and often, debilitating splenomegaly. The advent of JAK inhibitors has revolutionized the management of this disease, with splenomegaly reduction being a key therapeutic goal and a primary endpoint in clinical evaluation. This guide delves into the comparative efficacy of four prominent JAK inhibitors: ruxolitinib, fedratinib, pacritinib, and momelotinib, presenting a clear overview of their performance in head-to-head and placebo-controlled trials.
Comparative Efficacy in Spleen Volume Reduction
The primary measure of efficacy for JAK inhibitors in treating splenomegaly is the proportion of patients achieving a spleen volume reduction of 35% or more (SVR35) from baseline, typically assessed at 24 weeks. The following table summarizes the key SVR35 data from major clinical trials.
| JAK Inhibitor | Clinical Trial(s) | Comparator | SVR35 Rate (Drug) | SVR35 Rate (Comparator) | Patient Population |
| Ruxolitinib | COMFORT-I[1] | Placebo | 41.9%[1] | 0.7%[1] | JAK inhibitor-naïve, Intermediate-2 or High-Risk Myelofibrosis |
| COMFORT-II[2] | Best Available Therapy | 28% (at 48 weeks)[2] | 0%[2] | JAK inhibitor-naïve, Intermediate-2 or High-Risk Myelofibrosis | |
| Fedratinib | JAKARTA[3][4] | Placebo | 36% (400mg dose)[4] | 1%[4] | JAK inhibitor-naïve, Intermediate-2 or High-Risk Myelofibrosis |
| JAKARTA2[5] | Single-arm (ruxolitinib-resistant/-intolerant) | 55% | N/A | Ruxolitinib-resistant or -intolerant Myelofibrosis | |
| Pacritinib | PERSIST-2[6][7] | Best Available Therapy (including ruxolitinib) | 18% (pooled pacritinib arms)[6][7] | 3%[6][7] | Myelofibrosis with thrombocytopenia (platelet count ≤100 × 10⁹/L) |
| Momelotinib | SIMPLIFY-1[8][9] | Ruxolitinib | 26.5%[8][9] | 29%[8][9] | JAK inhibitor-naïve, Intermediate or High-Risk Myelofibrosis |
Mechanism of Action: The JAK-STAT Signaling Pathway
JAK inhibitors exert their therapeutic effect by targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial components of the JAK-STAT signaling pathway.[10][11] This pathway is a primary regulator of hematopoiesis and immune responses.[10][12] In myelofibrosis, dysregulation of the JAK-STAT pathway, often due to mutations in genes like JAK2, CALR, or MPL, leads to uncontrolled cell proliferation and the production of inflammatory cytokines, contributing to splenomegaly and other disease manifestations.[13] By inhibiting JAK enzymes, these drugs block the downstream signaling cascade, thereby reducing the proliferation of malignant cells and decreasing the production of inflammatory cytokines.[10][11]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the respective JAK inhibitors. Below are summaries of the key experimental protocols.
COMFORT-I (NCT00952289) [14][15][16]
-
Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
-
Participants: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis. Key inclusion criteria included a palpable spleen of at least 5 cm below the left costal margin.
-
Intervention: Ruxolitinib administered orally twice daily (starting dose of 15 mg or 20 mg based on platelet count) or placebo.
-
Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[1]
-
Spleen Volume Assessment: Spleen volume was centrally assessed by MRI or CT at baseline and at specified follow-up visits.
-
Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
-
Participants: Patients with intermediate-2 or high-risk myelofibrosis according to the Dynamic International Prognostic Scoring System (DIPSS).
-
Intervention: Fedratinib (400 mg or 500 mg once daily) or placebo.[17]
-
Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume from baseline at the end of cycle 6 (24 weeks), confirmed by a follow-up scan 4 weeks later.[3]
-
Spleen Volume Assessment: Spleen volume was assessed by MRI or CT at baseline and at the end of cycle 6.
PERSIST-2 (NCT02055781) [6][18][19]
-
Design: Randomized, open-label, Phase 3 trial.
-
Participants: Patients with myelofibrosis and a platelet count of ≤100 × 10⁹/L.[6]
-
Intervention: Pacritinib (400 mg once daily or 200 mg twice daily) versus best available therapy (BAT), which could include ruxolitinib.[6]
-
Co-Primary Endpoints: Proportion of patients achieving a ≥35% reduction in spleen volume from baseline and a ≥50% reduction in Total Symptom Score (TSS) at week 24.[7]
-
Spleen Volume Assessment: Spleen volume was measured by MRI or CT at baseline and week 24.
SIMPLIFY-1 (NCT01969838) [9][20]
-
Design: Randomized, double-blind, active-controlled Phase 3 trial.
-
Participants: JAK inhibitor-naïve patients with high-risk, intermediate-2 risk, or symptomatic intermediate-1 risk myelofibrosis.[9]
-
Intervention: Momelotinib (200 mg once daily) versus ruxolitinib (20 mg twice daily, or as per label).[9]
-
Primary Endpoint: Non-inferiority of momelotinib to ruxolitinib in the proportion of patients achieving a ≥35% reduction in spleen volume at week 24.[8][9]
-
Spleen Volume Assessment: Spleen volume was assessed by MRI or CT scan.[20]
Clinical Trial Workflow
The evaluation of JAK inhibitors for splenomegaly reduction typically follows a structured clinical trial workflow, from patient screening to long-term follow-up.
Conclusion
The development of JAK inhibitors has marked a significant advancement in the treatment of myelofibrosis, with all four agents demonstrating efficacy in reducing splenomegaly. Ruxolitinib and fedratinib have shown robust efficacy in JAK inhibitor-naïve populations. Pacritinib offers a valuable option for patients with thrombocytopenia, a common and challenging comorbidity. Momelotinib has demonstrated non-inferiority to ruxolitinib in spleen response, with the added potential benefit of improving anemia. The choice of a specific JAK inhibitor will depend on individual patient characteristics, including prior treatment history, platelet count, and anemia status. This comparative guide provides a foundational overview to aid researchers and clinicians in navigating the therapeutic landscape of JAK inhibitors for splenomegaly reduction in myelofibrosis.
References
- 1. COMFORT-I trial [ruxreprints.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. PathWhiz [pathbank.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. hcp.jakafi.com [hcp.jakafi.com]
- 12. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 13. COntrolled MyeloFibrosis Study With ORal JAK Inhibitor Treatment: The COMFORT-I Trial [ctv.veeva.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fedratinib in myelofibrosis [mpn-hub.com]
- 17. PERSIST-2 Phase 3 Study Of Pacritinib Versus Best Available Therapy Shows Encouraging Clinical Activity In High-Risk Patients With Advanced Myelofibrosis In Late-Breaking Session At ASH Annual Meeting [prnewswire.com]
- 18. PERSIST-2: Pacritinib Compared With Best Available Therapy for Patients With Myelofibrosis and Thrombocytopenia [ashclinicalnews.org]
- 19. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Assessing Synergistic Effects of Momelotinib with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and activin A receptor type 1 (ACVR1), has demonstrated significant therapeutic potential in myelofibrosis.[1][2] Emerging preclinical and clinical research is now exploring its synergistic effects when combined with other anticancer agents across a range of malignancies. This guide provides a comparative overview of key combination studies, presenting available quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental designs.
Momelotinib Combination Therapy: Summary of Preclinical and Clinical Findings
The following table summarizes the synergistic effects observed when combining momelotinib with various anticancer agents in different cancer models.
| Combination Agent | Cancer Type | Model | Key Findings | Synergy Quantification |
| Citarinostat | Lymphoid Malignancies | Cell Lines (WSU-NHL, RL, Karpas422, Jeko1, Hut78, Karpas299, L540, RPMI8226, U266) | Strong synergistic cytotoxicity; induction of apoptosis via the mitochondrial pathway.[3][4] | Combination Index (CI) < 1[5] |
| Paclitaxel | Ovarian Cancer | Cell Lines (HEY, TOV21G) and Mouse Xenografts | Enhanced cytotoxicity, inhibition of paclitaxel-induced JAK2/STAT3 activation, and reduction of cancer stem cell-like phenotype.[6] | Qualitative: "significantly greater" tumor burden reduction. Quantitative data not available. |
| Melphalan & Bortezomib | Multiple Myeloma | Cell Lines | Not specified in detail in the search results. | Not available. |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Phase 1b Clinical Trial (EGFR-mutated, TKI-naive) | No enhanced benefit over erlotinib monotherapy.[7][8][9] | Not applicable (clinical study). |
| Luspatercept | Myelofibrosis | Clinical Trial (Planned/Ongoing) | Complementary mechanisms to improve anemia by promoting both early- and late-stage erythropoiesis.[10][11] | Not yet available. |
| Nuvisertib (PIM Kinase Inhibitor) | Myelofibrosis | Clinical Trial (Ongoing) | Preclinical data with other JAK inhibitors suggest potential for enhanced efficacy.[12][13][14][15] | Not yet available. |
Detailed Experimental Protocols
Synergy Analysis of Momelotinib and Citarinostat in Lymphoid Cell Lines
The synergistic effects of momelotinib and the HDAC6 inhibitor citarinostat were quantitatively assessed using the Chou-Talalay method.[16][17][18][19][20]
1. Cell Viability Assay (MTS Assay):
-
Lymphoid cell lines were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of momelotinib and citarinostat, both as single agents and in combination at a fixed ratio.
-
After a specified incubation period (e.g., 24, 48, 72 hours), MTS reagent was added to each well.
-
Absorbance was measured at 490 nm to determine the percentage of viable cells relative to untreated controls.
2. Synergy Quantification (Chou-Talalay Method):
-
The dose-effect curves for each drug and their combination were used to calculate the Combination Index (CI).
-
The CI values determine the nature of the interaction:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software such as CompuSyn is typically used to automate the calculation of CI values and generate isobolograms.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells were treated with momelotinib, citarinostat, or the combination for a specified time.
-
Cells were then washed and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry.[3]
Signaling Pathways and Experimental Workflows
Momelotinib's Dual Mechanism of Action
Momelotinib exerts its anticancer effects through the inhibition of the JAK/STAT and ACVR1 signaling pathways. The diagram below illustrates this dual mechanism.
Caption: Momelotinib inhibits both the JAK/STAT and ACVR1 pathways.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of momelotinib in combination with another anticancer agent in vitro.
Caption: In vitro workflow for determining drug synergy.
Proposed Synergistic Mechanism of Momelotinib and Paclitaxel in Ovarian Cancer
Preclinical data suggests that momelotinib can counteract paclitaxel-induced activation of the JAK2/STAT3 pathway, which is associated with the enrichment of cancer stem-like cells and chemoresistance.
Caption: Momelotinib may overcome paclitaxel-induced chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Momelotinib decreased cancer stem cell associated tumor burden and prolonged disease-free remission period in a mouse model of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1b study of erlotinib and momelotinib for the treatment of EGFR-mutated, tyrosine kinase inhibitor-naive metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1b study of erlotinib and momelotinib for the treatment of EGFR-mutated, tyrosine kinase inhibitor-naive metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Novel treatments: Momelotinib and luspatercept [mpn-hub.com]
- 11. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 12. Paper: Nuvisertib (TP-3654), an Investigational Selective PIM1 Kinase Inhibitor, Showed Durable Clinical Response and Sustained Hematological Improvement in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 13. researchgate.net [researchgate.net]
- 14. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 15. Novel targeted therapies for R/R MF: PIM1 kinase inhibition [mpn-hub.com]
- 16. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 17. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Momelotinib in Ruxolitinib-Resistant Myelofibrosis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of momelotinib's efficacy in ruxolitinib-resistant or intolerant myelofibrosis models. It includes experimental data, protocols, and a review of alternative therapies.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of the Janus kinase (JAK) inhibitor ruxolitinib marked a significant advancement in MF treatment. However, a substantial portion of patients either do not respond, lose their response, or are intolerant to ruxolitinib, creating a critical unmet medical need. Momelotinib, a JAK1/JAK2 and activin A receptor type 1 (ACVR1) inhibitor, has emerged as a promising therapeutic option in this setting, uniquely addressing both splenomegaly and anemia.[1][2][3]
Mechanism of Action: A Dual Approach
Momelotinib distinguishes itself from other JAK inhibitors through its dual mechanism of action. By inhibiting JAK1 and JAK2, it modulates the dysregulated JAK-STAT signaling pathway central to myelofibrosis pathogenesis, thereby reducing splenomegaly and constitutional symptoms.[1][2][3] Uniquely, its inhibition of ACVR1 (also known as ALK2) leads to a decrease in hepcidin expression, which in turn increases iron availability for erythropoiesis and addresses the anemia often exacerbated by other JAK inhibitors.[1][4][5]
In contrast, ruxolitinib primarily targets JAK1 and JAK2.[6] Resistance to ruxolitinib can arise from various mechanisms, including the activation of alternative signaling pathways.
Comparative Efficacy in Ruxolitinib-Resistant/Intolerant Setting
While direct preclinical comparisons of momelotinib in ruxolitinib-resistant models are limited, clinical trial data provides valuable insights into its efficacy relative to other agents in patients who have been previously treated with or are resistant/intolerant to ruxolitinib.
| Drug Class | Drug | Spleen Volume Reduction (SVR ≥35%) | Total Symptom Score (TSS ≥50%) Reduction | Key Hematological Effects |
| JAK1/JAK2/ACVR1 Inhibitor | Momelotinib | 7% (SIMPLIFY-2)[2] | Not reported in SIMPLIFY-2 | Improved transfusion independence rates[2] |
| JAK2/FLT3 Inhibitor | Fedratinib | 31% (JAKARTA-2)[2] | 27% (JAKARTA-2) | May cause anemia and thrombocytopenia[2] |
| JAK2/FLT3/IRAK1 Inhibitor | Pacritinib | 9.3% (200mg BID, PAC203)[7] | 7.7% (200mg BID, PAC203)[7] | Limited myelosuppression, effective in thrombocytopenic patients[8][9] |
| BCL-2/BCL-XL Inhibitor | Navitoclax (in combination with Ruxolitinib) | 26.5% at 24 weeks[10] | 30% at 24 weeks[10] | Thrombocytopenia is a common adverse event[10] |
Table 1: Comparison of Efficacy in Ruxolitinib-Experienced Patient Populations (Clinical Data)
Preclinical Evidence for Alternative Therapies
In preclinical models of ruxolitinib resistance, several alternative agents have demonstrated efficacy.
Fedratinib has been shown to inhibit proliferation and STAT5 phosphorylation in ruxolitinib-resistant cell lines. In a BaF3 cell line overexpressing the JAK2 V617F mutation and induced to be ruxolitinib-resistant, fedratinib demonstrated an IC50 of 1552 nM, whereas the resistant cells showed minimal loss of proliferation with ruxolitinib treatment.[11]
Navitoclax , a BCL-2/BCL-XL inhibitor, has shown synergistic cell killing when combined with JAK inhibitors in preclinical models.[12] The addition of navitoclax enhances the activity of ruxolitinib in resistant cells, leading to increased cell death.[12]
Experimental Protocols
A common approach to modeling ruxolitinib resistance in vitro involves the use of hematopoietic cell lines, such as BaF3, that are engineered to express a constitutively active form of JAK2, like the V617F mutation.
Methodology for Inducing Ruxolitinib Resistance:
-
Cell Culture: BaF3 cells expressing JAK2 V617F are cultured in appropriate media.
-
Drug Exposure: The cells are exposed to gradually increasing concentrations of ruxolitinib over a period of several weeks. The initial concentration is typically below the IC50, and it is incrementally increased as the cells develop resistance.
-
Confirmation of Resistance: Resistance is confirmed by assessing cell proliferation (e.g., using a CellTiter-Glo assay) and the phosphorylation status of downstream signaling molecules like STAT5 (e.g., via immunoblotting) in the presence of high concentrations of ruxolitinib. Resistant cells will show continued proliferation and sustained pSTAT5 levels compared to sensitive parental cells.[13]
Efficacy Evaluation of Momelotinib and Comparators:
-
Treatment: Ruxolitinib-resistant cells are treated with various concentrations of momelotinib, fedratinib, pacritinib, or other comparators.
-
Proliferation Assays: The effect on cell proliferation is measured to determine the IC50 of each compound in the resistant cells.
-
Signaling Pathway Analysis: The impact on the JAK-STAT pathway is assessed by measuring the levels of phosphorylated STAT5 and other relevant signaling proteins.
Conclusion
Momelotinib presents a valuable therapeutic option for patients with myelofibrosis who are resistant or intolerant to ruxolitinib, primarily due to its unique ability to address anemia through ACVR1 inhibition alongside its JAK1/2 inhibitory effects. While direct preclinical comparisons in ruxolitinib-resistant models are an area for further research, clinical data suggests its efficacy in this patient population. Alternative therapies such as fedratinib, pacritinib, and the combination of navitoclax with ruxolitinib also show promise, each with distinct efficacy and safety profiles. The choice of second-line therapy will likely depend on the specific clinical characteristics of the patient, including the degree of anemia and thrombocytopenia. Further head-to-head preclinical and clinical studies are warranted to better define the optimal treatment sequencing for patients with ruxolitinib-resistant myelofibrosis.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 4. ojjaarahcp.com [ojjaarahcp.com]
- 5. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 7. ajmc.com [ajmc.com]
- 8. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
Long-Term Safety Profile of Momelotinib: A Comparative Analysis with Other JAK Inhibitors
A comprehensive evaluation of momelotinib's long-term safety reveals a distinct profile compared to other Janus kinase (JAK) inhibitors, characterized by a consistent safety profile without evidence of long-term or cumulative toxicity. This guide provides a detailed comparison of momelotinib with other JAKis, supported by quantitative data from pivotal clinical trials and an examination of the underlying experimental protocols.
Momelotinib, a potent inhibitor of JAK1, JAK2, and activin A receptor type 1 (ACVR1), has demonstrated a unique clinical profile in the treatment of myelofibrosis (MF), a rare bone marrow cancer.[1][2][3][4] Its dual mechanism of action not only addresses the splenomegaly and constitutional symptoms associated with MF by inhibiting the JAK-STAT pathway but also improves anemia through the inhibition of ACVR1, a key regulator of iron homeostasis.[1][5][6][7][8] Long-term analyses of pooled data from three phase 3 randomized controlled trials (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2) involving 725 patients have provided robust evidence of its long-term safety.[5][6][7][8]
Comparative Long-Term Safety Data
An integrated analysis of the SIMPLIFY-1 and SIMPLIFY-2 trials, with over 550 patients, showed that momelotinib has a favorable long-term tolerability profile, with no new safety signals or evidence of cumulative toxicity.[9] Notably, more than 90 patients continued momelotinib treatment for at least 3.5 years.[9]
Hematological Safety
A key differentiator for momelotinib is its impact on hematological parameters. Unlike other JAK inhibitors that can exacerbate anemia, momelotinib has been shown to lead to a rapid and sustained increase in hemoglobin levels.[9] In the SIMPLIFY-1 trial, patients treated with momelotinib showed an improvement in hemoglobin and platelet counts, a benefit also observed in patients who switched from ruxolitinib.[9] An integrated analysis of phase 3 trials revealed that any-grade anemia, thrombocytopenia, and neutropenia occurred in 23%, 25%, and 7% of patients on momelotinib, respectively.[5][6][7][8] Thrombocytopenia was the most frequent reason for discontinuation, though the rate was low at 4%.[5][6][7][8]
| Adverse Event (Any Grade) | Momelotinib (%) | Ruxolitinib (%) | Fedratinib (%) | Pacritinib (%) |
| Anemia | 23 | 66.7 (in Japanese subpopulation) | Higher risk than momelotinib | Higher risk than momelotinib |
| Thrombocytopenia | 25 | 33.3 (in Japanese subpopulation) | Higher risk than momelotinib | Higher risk than momelotinib |
| Neutropenia | 7 | N/A | N/A | N/A |
Data for momelotinib from integrated analysis of MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials.[5][6][7][8] Data for ruxolitinib from a Japanese subpopulation analysis of the SIMPLIFY-1 trial.[10] Comparative data for fedratinib and pacritinib from indirect treatment comparisons.[11][12][13][14][15][16][17][18][19][20][21]
Non-Hematological Safety
The most common non-hematological treatment-emergent adverse event (TEAE) with momelotinib was diarrhea, reported in 27% of patients (any grade) and 3% (grade ≥3).[5][6][7] Other common TEAEs included nausea.[22] Importantly, the incidence of adverse events of clinical importance, such as infections, malignant transformation, peripheral neuropathy, and hemorrhage, did not show an increase over time.[5][6][7][8]
| Adverse Event (Any Grade) | Momelotinib (%) | Ruxolitinib (%) | Fedratinib (%) | Pacritinib (%) |
| Diarrhea | 27 | N/A | Higher risk than momelotinib | Higher risk than momelotinib |
| Nausea | 19.4 | N/A | Higher risk than momelotinib | Higher risk than momelotinib |
| Peripheral Neuropathy | 10 | 5 | N/A | N/A |
| Grade ≥3 Infections | 7 | 3 | N/A | N/A |
Data for momelotinib and ruxolitinib from the SIMPLIFY-1 trial.[23] Comparative data for fedratinib and pacritinib from indirect treatment comparisons.[11][12][13][14][15][16][17][18][19][20][21]
Adverse Events of Special Interest for JAK Inhibitors
Concerns have been raised about the risk of major adverse cardiovascular events (MACE), thrombosis, and malignancies with JAK inhibitors as a class.[24][25][26][27][28] Long-term data for momelotinib has not shown an increased risk for these events over time.[5][6][7] An integrated analysis of momelotinib's phase 3 trials demonstrated that the incidence of these clinically important adverse events did not increase with prolonged exposure.[7]
Experimental Protocols
The long-term safety data for momelotinib is primarily derived from three pivotal phase 3 clinical trials:
-
MOMENTUM (NCT04173494): A randomized, double-blind trial evaluating momelotinib versus danazol in anemic and symptomatic myelofibrosis patients previously treated with a JAK inhibitor.[5][6]
-
SIMPLIFY-1 (NCT01969838): A randomized, double-blind, active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[9][23][29]
-
SIMPLIFY-2 (NCT02101268): A randomized trial of momelotinib versus best available therapy (of which 88% was ruxolitinib) in patients with myelofibrosis who had been previously treated with ruxolitinib.[9][18]
In these studies, patients who completed the initial 24-week randomized treatment period could enter an open-label extension phase and receive momelotinib long-term.[5][6] This design allowed for the collection of extensive long-term safety and efficacy data, with some patients receiving treatment for over five years.[5][6][7][8]
Safety Monitoring: Across these trials, safety was rigorously monitored through the regular collection of adverse events, laboratory parameters (hematology and clinical chemistry), vital signs, and electrocardiograms. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathways and Experimental Workflows
The therapeutic effects and safety profile of JAK inhibitors are intrinsically linked to their mechanism of action on the JAK-STAT signaling pathway.
Caption: The canonical JAK-STAT signaling cascade.
Momelotinib's unique additional mechanism of inhibiting ACVR1 is crucial to its anemia benefit.
Caption: Momelotinib's inhibition of ACVR1 leads to improved red blood cell production.
The evaluation of long-term safety in clinical trials follows a structured workflow.
Caption: Workflow for assessing long-term safety in momelotinib clinical trials.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 5. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Long-term safety analyses of momelotinib in patients with myelofibrosis [mpn-hub.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Indirect Treatment Comparison Shows Momelotinib Has ‘Favorable’ Safety in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Momelotinib vs fedratinib safety in MF: Indirect treatment comparison [mpn-hub.com]
- 15. Study Compares Safety Profile of 2 JAK Inhibitors in Patients With Myelofibrosis | Docwire News [docwirenews.com]
- 16. Momelotinib vs pacritinib safety and anemia outcomes in patients with MF: An indirect treatment comparison [mpn-hub.com]
- 17. Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JAK Inhibitor–Related Cardiovascular Events and Venous Thromboembolism in RA [uspharmacist.com]
- 25. dermatologytimes.com [dermatologytimes.com]
- 26. Janus Kinase (JAK) inhibitors and risk of major adverse cardiovascular events, malignancy, thrombosis and death [hsa.gov.sg]
- 27. jdermis.com [jdermis.com]
- 28. Risk of Major Adverse Cardiovascular Events and Thromboembolism Events in Patients with Psoriatic Arthritis on JAK Inhibitors: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Long-term safety analyses of momelotinib in patients with myelofibrosis [mpn-hub.com]
Safety Operating Guide
Navigating the Safe Disposal of Momelotinib Dihydrochloride: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Momelotinib Dihydrochloride are critical for ensuring personnel safety and environmental protection within research and drug development settings. As a potent inhibitor of Janus kinases (JAK1/2) and activin A receptor type 1 (ACVR1), this compound requires stringent disposal procedures aligned with regulations for cytotoxic and hazardous pharmaceutical waste.[1][2] This guide provides immediate, procedural, and logistical information to facilitate the compliant management of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound.[3][4][5][6] The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][5][6] It is also suspected of damaging fertility or the unborn child.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade gloves should be worn.[7]
-
Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling powders or creating aerosols.[3][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for cytotoxic drug disposal and should be adapted to comply with institutional and local regulations.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be segregated from other laboratory waste streams at the point of generation.[1][9]
-
Waste Containers:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and leak-proof sharps container specifically labeled for cytotoxic waste.[1][8] These containers are typically yellow with a purple lid.[1]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a designated, leak-proof plastic bag or container.[1][8] This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[1] For added safety, double-bagging is recommended.[9]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[10] They should be collected in a sealed, leak-proof, and clearly labeled container designated for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste."[1]
-
Storage: Designated cytotoxic waste containers should be stored in a secure, designated area away from general laboratory traffic while awaiting pickup.[9]
-
Disposal: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[3] The primary method of disposal for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[1][10][11]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] The Drug Enforcement Administration (DEA) has regulations for the disposal of controlled substances, which may be relevant depending on institutional policies.[10][12] It is crucial to be aware of and compliant with all applicable national and local regulations.
Quantitative Data Summary
The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][5][6] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [2] |
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste in a laboratory setting.
Signaling Pathway Context
Momelotinib is a potent inhibitor of the JAK-STAT signaling pathway, which is crucial in cell proliferation and differentiation. Dysregulation of this pathway is implicated in various cancers. The proper handling and disposal of such a compound are paramount to prevent unintended environmental exposure and potential disruption of ecological systems.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. This compound | C23H24Cl2N6O2 | CID 57345482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Momelotinib - Safety Data Sheet [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Handling Guidance for Momelotinib Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Momelotinib Dihydrochloride is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation and may lead to respiratory irritation.[1][2] It is also suspected of causing harm to fertility or an unborn child.[3] Therefore, strict adherence to PPE protocols is mandatory.
The following table summarizes the recommended PPE for handling this compound, compiled from SDS information and general guidelines for managing potent pharmaceutical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended.[4] | Prevents skin contact and absorption. One pair should be under the gown cuff and the second pair over.[4] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[1] | Protects eyes from splashes and airborne particles.[5] |
| Body Protection | Impervious, disposable, long-sleeved gown.[1][4] | Protects skin and clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or a suitable respirator as indicated by a risk assessment, especially when handling powders or creating aerosols.[1][4][6] | Prevents inhalation of airborne drug particles.[5] |
Operational Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe handling from preparation to disposal.
Experimental Protocols: Key Safety Procedures
-
Engineering Controls : All handling of powdered this compound should occur in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[7]
-
Spill Management : In the event of a spill, the area should be immediately secured.[5] Appropriate PPE, including a respirator, must be worn.[6] The spill should be contained with absorbent materials from a spill kit and collected into a designated cytotoxic waste container.[5] The area should then be decontaminated.[5]
-
Decontamination : All surfaces and equipment that have come into contact with this compound should be decontaminated. A detergent solution is generally recommended for initial cleaning.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Disposal Guidelines:
-
Waste Containers : Use designated, rigid, leak-proof containers clearly labeled with a cytotoxic hazard symbol.[8] These containers are often color-coded purple.[9][10]
-
Contaminated Materials : All items that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be disposed of as cytotoxic waste.[5]
-
Disposal Method : The recommended method for the disposal of cytotoxic waste is high-temperature incineration.[9][10] This should be carried out by a licensed hazardous waste management company in accordance with local regulations.[5]
By adhering to these safety protocols and disposal plans, research facilities can effectively manage the risks associated with handling the potent compound this compound, ensuring the safety of personnel and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. ipservices.care [ipservices.care]
- 6. england.nhs.uk [england.nhs.uk]
- 7. escopharma.com [escopharma.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
